3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
説明
特性
IUPAC Name |
3-benzyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIUSNPCPWLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Therapeutic Potential of the 2-Mercapto-Imidazole Scaffold
An In-Depth Technical Guide on the Biological Activity of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[2][3] The introduction of a mercapto group at the 2-position of the imidazole ring gives rise to 2-mercapto-imidazole derivatives, a class of compounds with significant therapeutic potential. These molecules are of particular interest due to their diverse biological activities, which also extend to anticonvulsant and antihistaminic effects.[3][4]
This guide focuses on a specific derivative, this compound. While direct studies on this particular molecule are limited, a comprehensive analysis of structurally related compounds allows for the postulation of its potential biological activities and the design of a robust experimental framework for its evaluation. This document will serve as a technical resource for researchers and drug development professionals, providing insights into the potential therapeutic applications of this compound and detailed methodologies for its investigation.
A Survey of Biological Activities in Structurally Related Compounds
The biological activities of 2-mercapto-imidazole derivatives are diverse and well-documented. A broader class of related compounds, 2-mercaptobenzimidazoles, which feature a fusion of benzene and imidazole rings, have also been extensively studied and offer valuable insights.
Antimicrobial and Antifungal Activity
Derivatives of 2-mercaptobenzimidazole have demonstrated notable antimicrobial and antifungal properties.[1] These compounds are effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1] The antimicrobial potential is not limited to the benzimidazole series; other heterocyclic compounds incorporating a mercapto-triazole moiety have also shown significant antibacterial and antioxidant effects.[5] The presence of a benzyl group, as seen in 1-benzyl-1,2,3-triazole derivatives, has been associated with weak to moderate antibacterial activity.[6]
Anticancer and Cytotoxic Potential
The anticancer activity of imidazole-containing compounds is a promising area of research. For instance, certain benzo[d]imidazol-2(3H)-one derivatives have exhibited cytotoxic activity against colon cancer cell lines.[7] Similarly, Schiff's bases incorporating an imidazolidine-2,4-dione scaffold have shown significant antiproliferative potential against various cancer cell lines, including colorectal, liver, and breast cancer.[8] Studies on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines have also revealed moderate antiproliferative activity against a panel of cancer cell lines.[9] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[9]
Anti-inflammatory and Analgesic Effects
Several 2-mercaptobenzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2][4][10] These compounds have shown significant activity in animal models of inflammation and pain, comparable to standard drugs like indomethacin and pentazocine.[2][4]
Anticonvulsant Activity
The central nervous system effects of 2-mercaptobenzimidazole derivatives have also been explored, with studies demonstrating their potential as anticonvulsant agents.[3] In preclinical models, these compounds have shown efficacy in protecting against electrically induced seizures.[3]
Antiparasitic Activity: A Case of a Close Structural Analog
Of particular relevance to the topic compound is the demonstrated in vitro and in vivo activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosoma mansoni, the parasite responsible for schistosomiasis.[11][12][13] This compound, which shares the 3-benzyl-imidazolidinone core with our molecule of interest, was shown to significantly reduce worm burden in infected mice.[11][12][13] The imidazolidine class of compounds has a history of use against parasitic infections, with niridazole being a notable example.[11][12]
Postulated Biological Activities of this compound
Based on the extensive evidence from structurally related compounds, this compound is hypothesized to possess a range of biological activities that merit investigation.
Primary Hypotheses:
-
Antiparasitic Activity: Given the potent schistosomicidal effect of a closely related 3-benzyl-imidazolidinone derivative, it is highly probable that the target compound will exhibit activity against Schistosoma mansoni and potentially other parasites.
-
Antimicrobial and Antifungal Activity: The prevalence of antimicrobial properties within the 2-mercapto-imidazole and related heterocyclic families suggests a strong likelihood of this activity.
-
Anticancer Activity: The demonstrated cytotoxicity of various imidazole and imidazolidinone derivatives against multiple cancer cell lines supports the investigation of the target compound's anticancer potential.
Secondary Hypotheses:
-
Anti-inflammatory and Analgesic Activity: These are common properties of 2-mercaptobenzimidazole derivatives, making them plausible activities for the target compound.
-
Anticonvulsant Activity: While perhaps less probable than the other activities, the known anticonvulsant effects of some 2-mercaptobenzimidazoles suggest this is a therapeutic area worth exploring.
Experimental Protocols for Biological Activity Screening
A systematic approach is required to validate the hypothesized biological activities. The following are detailed protocols for key in vitro assays.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compound against a panel of pathogenic bacteria and fungi.
Workflow Diagram:
Caption: Workflow for determining MIC and MBC/MFC.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Streak bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) on appropriate agar plates and incubate overnight.
-
Pick isolated colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final desired inoculum concentration.
-
-
Preparation of Test Compound:
-
Dissolve the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature and duration for each microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Determination of MBC/MFC:
-
Aliquot a small volume from the wells with no visible growth onto agar plates.
-
Incubate the plates and observe for colony formation.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compound on human cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, HCT-116) under standard conditions.
-
Trypsinize and seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test compound by serial dilution.
-
Replace the culture medium in the wells with a medium containing the test compound at different concentrations.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for the test compound against various cancer cell lines, which would be the expected output from the MTT assay.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 |
| MCF-7 | Breast Cancer | 22.8 |
| HCT-116 | Colon Cancer | 18.2 |
| A549 | Lung Cancer | 35.1 |
Mechanistic Insights and Structure-Activity Relationships
The mercapto group (-SH) is a key feature of these molecules and is likely to be crucial for their biological activity. It is known that mercapto-containing compounds can act as tyrosinase inhibitors by binding to copper ions at the active site of the enzyme.[14] This mechanism could be relevant for potential applications as anti-browning agents in the food industry.[14]
The benzyl group at the 3-position is another important structural feature. The lipophilicity and steric bulk of this group can influence the compound's ability to cross cell membranes and interact with molecular targets. Variations in the substitution pattern on the benzyl ring could be explored to optimize activity and selectivity.
Potential Molecular Targets:
-
Parasite-specific enzymes: In the context of schistosomiasis, the compound may target enzymes crucial for the parasite's survival.
-
Microbial enzymes: For antimicrobial activity, potential targets include enzymes involved in cell wall synthesis or DNA replication.
-
Kinases or apoptosis-related proteins: In cancer cells, the compound could inhibit signaling pathways that promote proliferation or induce programmed cell death.
Signaling Pathway Diagram:
Caption: Postulated intrinsic apoptosis pathway.
Conclusion and Future Directions
While direct experimental data on this compound is not yet abundant, the wealth of information on structurally related compounds provides a strong foundation for postulating its biological activities. The most promising avenues for investigation appear to be in the areas of antiparasitic, antimicrobial, and anticancer research. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound's therapeutic potential.
Future research should focus on:
-
Synthesis and characterization of the title compound and a library of its derivatives with modifications to the benzyl group.
-
Comprehensive in vitro screening against a wide range of parasites, microbes, and cancer cell lines.
-
In vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties for the most promising lead compounds.
-
Mechanism of action studies to identify the specific molecular targets and pathways affected by these compounds.
Through such a structured approach, the full therapeutic potential of this compound and its analogs can be elucidated, potentially leading to the development of novel therapeutic agents.
References
- Anandarajagopal, K. et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3):230-236.
- Anandarajagopal, K. et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applications in Science Research, 1(2):132-138.
- ResearchGate. (n.d.). Synthesis, Antiproliferative Activity Evaluation, and Computational Insights of Benzo[d]imidazol-2(3H)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
-
PubChem. (n.d.). 2-Mercaptoimidazole. Retrieved from [Link]
- Siddiqui, N. et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 78(9):1289-1298.
- NIH. (n.d.).
- International Journal of Medical Research and Health Sciences. (n.d.).
- ResearchGate. (n.d.). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- MDPI. (n.d.). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity.
- SciSpace. (2015).
- SciSpace. (2011). Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice.
- MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.
- Redalyc. (n.d.).
- MDPI. (n.d.). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.
- PMC. (n.d.). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)
- NIH. (n.d.). Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice.
- ResearchGate. (n.d.). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines.
- MDPI. (n.d.). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.
- ResearchGate. (n.d.). (PDF) Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice.
- MDPI. (n.d.).
- NIH. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target.
Sources
- 1. ijmrhs.com [ijmrhs.com]
- 2. jocpr.com [jocpr.com]
- 3. primescholars.com [primescholars.com]
- 4. scispace.com [scispace.com]
- 5. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Structural Characterization of N-Benzyl Thiohydantoin Analogs: A Methodological and Mechanistic Guide
An In-Depth Technical Guide:
Foreword: Beyond the Spectrum – A Causal Approach to Structural Elucidation
In the field of medicinal chemistry, N-benzyl thiohydantoin analogs represent a privileged scaffold, a core structure known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The efficacy and specificity of these molecules are intrinsically linked to their precise three-dimensional architecture. Therefore, the unambiguous determination of their structure is not merely a procedural checkpoint but the foundational pillar upon which all subsequent biological and structure-activity relationship (SAR) studies are built.
This guide deviates from rigid templates to present a logical, field-proven workflow for the comprehensive structural characterization of N-benzyl thiohydantoin analogs. As a Senior Application Scientist, my objective is to move beyond simply listing techniques and to illuminate the causality behind our experimental choices. We will explore how a synergistic application of spectroscopic, spectrometric, and crystallographic methods creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment. We will treat each analysis not as an isolated data point, but as a piece of a larger puzzle, where each result corroborates and refines the others to reveal the complete molecular picture.
The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the initial and most powerful tool for elucidating the molecular framework of N-benzyl thiohydantoin analogs. It provides definitive evidence of atomic connectivity and stereochemical relationships by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework
¹H NMR provides the first detailed glimpse into the molecule's structure by identifying the chemical environment of every proton.
-
Expertise in Action: The substitution of a carbonyl with a thiocarbonyl group at the C2 position significantly influences the electronic environment of the heterocyclic ring.[4] This causes protons on the adjacent nitrogen atoms (N1-H and N3-H) to be deshielded, shifting their resonance signals to a higher ppm value (downfield) compared to their hydantoin counterparts. This is a primary diagnostic indicator.[4]
-
Characteristic Signals:
-
N-H Protons: Expect broad singlets for N1-H and N3-H in the range of δ 8.9-11.0 ppm. Their exact position is solvent and concentration-dependent.[5]
-
C5-H Proton: The proton at the 5-position of the thiohydantoin ring typically appears as a multiplet (depending on adjacent substituents) around δ 4.0-4.5 ppm.[5]
-
Benzyl Protons: The benzylic methylene protons (N-CH₂-Ph) will appear as a singlet or a pair of doublets (if diastereotopic) typically between δ 4.5-5.0 ppm. The aromatic protons of the benzyl group will resonate in the δ 7.2-7.5 ppm region, with splitting patterns dependent on the substitution.[4]
-
Carbon (¹³C) NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR is indispensable for confirming the carbon backbone and identifying the key functional groups that define the thiohydantoin scaffold.
-
Expertise in Action: The most diagnostic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). Due to the lower electronegativity and different magnetic anisotropy of sulfur compared to oxygen, this carbon is significantly deshielded and resonates at a much lower field (δ 180-187 ppm) than a typical carbonyl carbon.[5] This provides unequivocal evidence of the thiohydantoin core.
-
Characteristic Signals:
Table 1: Typical NMR Chemical Shifts (δ) for N-Benzyl Thiohydantoin Analogs
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale & Comments |
| N1-H | ~9.0 - 9.5 | - | Deshielded proton on nitrogen adjacent to benzyl group.[5] |
| N3-H | ~10.5 - 11.0 | - | Deshielded proton on nitrogen between C=S and C=O.[5] |
| C5-H | ~4.0 - 4.5 | ~50 - 70 | Position is sensitive to the nature of the C5 substituent.[5] |
| N-CH₂ -Ph | ~4.5 - 5.0 | ~45 - 55 | Benzylic protons adjacent to the ring nitrogen. |
| Aromatic C-H | ~7.2 - 7.5 | ~126 - 140 | Typical range for phenyl group protons.[4] |
| C4 (C =O) | - | ~170 - 175 | Carbonyl carbon resonance.[4] |
| C2 (C =S) | - | ~180 - 187 | Highly deshielded thiocarbonyl carbon; a key diagnostic peak.[5] |
| Note: Values are generalized and can vary with substitution and solvent. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the N-benzyl thiohydantoin analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4] DMSO-d₆ is often preferred for its ability to resolve N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.[4]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Confirmation of Identity: Mass Spectrometry (MS)
Mass spectrometry is a critical validation step that provides the molecular weight and elemental formula of the synthesized analog. Furthermore, analysis of fragmentation patterns can corroborate the structure determined by NMR.
-
Expertise in Action: While Electron Ionization (EI) can be used, it often leads to extensive fragmentation and a weak or absent molecular ion peak for thiohydantoins.[4] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields an intense protonated molecular ion peak ([M+H]⁺) or sodiated adduct ([M+Na]⁺), directly confirming the molecular weight.[5]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of an elemental composition that is unique to your target compound, effectively ruling out other potential structures with the same nominal mass.
-
Fragmentation Analysis: The fragmentation patterns observed in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for N-benzyl thiohydantoins include the loss of the benzyl group (yielding a characteristic fragment) and cleavage of the thiohydantoin ring itself.[6][7]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ ions.
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas: Nitrogen, at a temperature of ~300-350 °C.
-
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu). For HRMS, use a TOF or Orbitrap analyzer.
The Definitive Structure: Single-Crystal X-ray Crystallography
While NMR and MS provide powerful evidence for the 2D structure, X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[8] It is the ultimate arbiter for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.
-
Expertise in Action: For thiohydantoin analogs, crystallography is particularly insightful for visualizing the supramolecular architecture.[9] The N-H groups and the carbonyl (C=O) and thiocarbonyl (C=S) moieties are excellent hydrogen bond donors and acceptors, respectively. X-ray analysis reveals the intricate hydrogen-bonding networks (e.g., N–H···O or N–H···S) that dictate how molecules pack in the crystal lattice, which can have implications for solubility and bioavailability.[9][10]
-
The Process: This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots. The intensities and positions of these spots are measured and used to compute an electron density map of the molecule, from which the atomic positions can be determined.[11]
General Workflow: X-ray Crystallography
-
Crystal Growth (The Crucial Step): High-quality single crystals are paramount. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution of the purified compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial model of the structure. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[8]
Complementary Functional Group Analysis: Vibrational and Electronic Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as rapid, complementary methods to confirm the presence of key functional groups and the overall chromophore system.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the principal functional groups based on their characteristic vibrational frequencies.
-
Key Absorptions:
-
N-H Stretch: A broad peak in the 3100-3400 cm⁻¹ region.[4]
-
C=O Stretch (C4): A strong, sharp peak around 1720-1745 cm⁻¹.[4]
-
C=S Stretch: The presence of a peak in the 1100-1300 cm⁻¹ region is a key confirmation of the thiohydantoin structure.[4]
-
Aromatic C-H/C=C: Bending and stretching vibrations are observed in the fingerprint region and around 3000-3100 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
The introduction of the sulfur atom extends the conjugated system (chromophore) in the molecule.
-
Bathochromic Shift: Thiohydantoin derivatives exhibit a significant shift of their maximum absorption (λmax) to longer wavelengths compared to their hydantoin analogs. This is due to the C=S group. A characteristic UV absorbance is typically observed in the 260-290 nm range.[4][5]
Table 2: Key IR and UV-Vis Data for Thiohydantoin Analogs
| Technique | Functional Group/Feature | Typical Range | Significance |
| IR | N-H Stretch | 3100 - 3400 cm⁻¹ | Confirms presence of N-H groups.[4] |
| C=O Stretch (C4) | 1720 - 1745 cm⁻¹ | Confirms presence of the carbonyl group.[4] | |
| C=S Stretch | 1100 - 1300 cm⁻¹ | Key identifier for the thiohydantoin core.[4] | |
| UV-Vis | π → π* transition (C=S) | 260 - 290 nm (λmax) | Confirms the extended chromophore of the thio-scaffold.[5] |
The Integrated Characterization Workflow: A Self-Validating System
True confidence in a structure is achieved not by a single technique, but by the logical and corroborative integration of multiple analytical methods. Each step validates the last and provides a more complete picture.
Caption: Integrated workflow for structural characterization.
This workflow demonstrates a logical progression. After synthesis and purification, NMR and MS provide the primary structural evidence (connectivity and formula). These results are then corroborated by IR/UV-Vis. For a definitive and complete understanding, single-crystal X-ray crystallography provides the ultimate 3D structural proof, validating all previous spectroscopic data. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.
References
-
RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Retrieved from [Link]
-
Attia, I., & Sayed, M. A. El-Nagdy, S. (1989). 1H-Nmr Studies of Folded Conformation in Hydantoin and Thiohydantoin Derived from S-Methyl and S-Ethyl L-Cysteine. Oriental Journal of Chemistry, 5(1). Retrieved from [Link]
-
Fresneau, P., Thomasson, F., Morand, J.-M., & Cussac, M. (n.d.). Determination of the Stereochemistry of Substituted 5-Methylenehydantoins and Thiohydantoins by 13C NMR and Homonuclear NOE Experiments. Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). A Simple Synthesis of 2-Thiohydantoins†. PMC - PubMed Central - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structure of 2-Thiohydantoin-L-Isoleucine Synthesized under Solvent-Free Conditions | Request PDF. Retrieved from [Link]
-
ResearchGate. (2019, June 14). 1H NMR kinetic and mechanistic study of the formation of amino acid derived N-allyl-2-thiohydantoins. Retrieved from [Link]
-
(2025, October 4). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Retrieved from [Link]
-
(n.d.). One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives | Request PDF. Retrieved from [Link]
-
(n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Retrieved from [Link]
-
(n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Retrieved from [Link]
-
(n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]
-
(2025, May). Synthesis, Characterization and Pharmacological Activity of Newly Synthesized Thiohydantoin Derivatives from Benzil. ijarsct. Retrieved from [Link]
-
(n.d.). Synthesis of bis-Heterocyclic Derivatives of Thiohydantoin. INEOS OPEN. Retrieved from [Link]
-
(n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]
-
(n.d.). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Crystal Structures and Conformations of 5-Benzyl-2-thiohydantoin and Its 1-Acetylated Derivative. Retrieved from [Link]
-
(n.d.). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Sources
- 1. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of bis-Heterocyclic Derivatives of Thiohydantoin [ineosopen.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raco.cat [raco.cat]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Preliminary In-Vitro Screening of 2-Mercapto-Imidazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of a Well-Designed Screen
The 2-mercapto-imidazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, consisting of fused benzene and imidazole rings, is present in a multitude of biologically active molecules.[1] Its derivatives have demonstrated a vast therapeutic potential, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[2][3][4] This chemical promiscuity is both a blessing and a curse; it offers a wealth of opportunities but demands a meticulously designed screening strategy to navigate the possibilities efficiently.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the preliminary in-vitro evaluation of novel 2-mercapto-imidazole derivatives. As a senior application scientist, my objective is not just to provide protocols, but to illuminate the strategic thinking behind them—why we choose one assay over another, what controls are non-negotiable for data trustworthiness, and how to build a screening cascade that logically progresses from broad characterization to specific mechanistic insights.
Part 1: The Foundational Gateway – Initial Viability and Purity Assessment
Before embarking on any specific therapeutic screening path, it is paramount to establish the fundamental behavior of your compounds in a biological system. The goal of this initial phase is to eliminate compounds that are pan-assay interference compounds (PAINS) or are broadly cytotoxic, ensuring that any activity observed in subsequent screens is specific and not an artifact of general cell death.
The First Filter: Cytotoxicity and Cell Viability
The essential first experiment for any compound library is a general cytotoxicity assay. It provides a baseline understanding of a compound's therapeutic window and distinguishes between targeted biological effects and non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.
-
Cell Seeding: Plate a relevant, robust human cell line (e.g., HEK293 for general toxicity, or a specific cancer line like HCT-116 if that is a potential target) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of each 2-mercapto-imidazole derivative (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Part 2: The Primary Screening Cascade – Charting a Path to Discovery
With foundational cytotoxicity data in hand, the next step is to screen for specific biological activities. The choice of primary assay should be hypothesis-driven, based on the structural features of the synthesized derivatives or known activities of the scaffold. Below is a logical workflow for selecting a screening path.
Caption: A decision-making workflow for the primary screening of 2-mercapto-imidazole compounds.
Path A: Antimicrobial Activity Screening
Causality & Rationale: The imidazole ring is a core component of many antifungal and antibacterial agents.[5][6] The 2-mercapto-imidazole scaffold, in particular, has been extensively explored for antimicrobial properties, with some derivatives showing potent inhibition of bacterial and fungal growth.[1][7][8][9] A primary screen for Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity.[10]
-
Strain Preparation: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[1] Dilute the culture to achieve a standardized inoculum of ~5 x 10^5 CFU/mL.
-
Compound Plating: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2x concentrated stock of your test compound to the first column, then perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative/growth control (inoculum with no compound), and a sterility control (broth only).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
Data Analysis: Determine the MIC by visual inspection—it is the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring absorbance at 600 nm.
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Cmpd-01 | 8 | >64 | 16 |
| Cmpd-02 | 4 | 32 | 8 |
| Cmpd-03 | >64 | >64 | >64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Path B: Anticancer Activity Screening
Causality & Rationale: Benzimidazole derivatives are known to interfere with microtubule formation and inhibit various kinases, making them attractive candidates for anticancer drug development.[11][12] Screening against a panel of cancer cell lines can reveal compounds with potent and selective antiproliferative activity.[10][13]
The protocol is identical to the MTT assay described in Part 1 but is expanded to include a panel of cell lines representing different cancer types (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 triple-negative breast cancer, A549 lung adenocarcinoma).[11][13] The key output is a comparative analysis of IC50 values to identify compounds with selective cytotoxicity towards cancer cells over non-cancerous cells (if a normal cell line is included).
| Compound ID | HCT-116 (µM) | MDA-MB-231 (µM) | A549 (µM) |
| Cmpd-04 | 5.2 | 7.8 | 12.1 |
| Cmpd-05 | >50 | >50 | >50 |
| Cmpd-06 | 1.1 | 25.4 | 30.5 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Path C: Enzyme Inhibition Screening (Example: Tyrosinase)
Causality & Rationale: The thiol group in 2-mercapto-imidazoles can act as a copper chelator.[14] Since tyrosinase is a copper-containing enzyme essential for melanin synthesis, these compounds are logical candidates for tyrosinase inhibitors with applications in treating hyperpigmentation.[15][16]
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.5). Prepare a solution of the substrate, L-DOPA.[14]
-
Assay Reaction: In a 96-well plate, add phosphate buffer, varying concentrations of the test compound, and the tyrosinase enzyme solution. Incubate for 10 minutes at 25°C.[17]
-
Initiate Reaction: Add the L-DOPA substrate to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at ~475-510 nm in kinetic mode for 30-60 minutes. The enzyme converts L-DOPA to dopachrome, a colored product.[16][18]
-
Controls: Include a positive control inhibitor (kojic acid), a negative control (no inhibitor), and a blank (no enzyme).[15]
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.
Part 3: From Hit to Lead – Secondary Screening and MoA
Identifying a "hit" in a primary screen is only the beginning. Secondary assays are crucial to validate the initial finding, confirm the mechanism of action (MoA), and ensure the compound interacts with its intended target in a cellular context.
Caption: A generalized workflow for secondary screening and mechanism of action (MoA) studies.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: A compound might inhibit an enzyme in a test tube but fail to work in a cell due to poor permeability or rapid metabolism. CETSA is a powerful technique that confirms direct binding of a compound to its target protein within intact cells.[19][20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][21] This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[22][23]
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a set period.
-
Thermal Challenge: Aliquot the treated cell suspension into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[19]
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Protein Quantification: Transfer the supernatant to a new plate. Quantify the amount of the specific target protein using a detection method like ELISA or an AlphaScreen®.[19]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
This self-validating system provides undeniable proof of target interaction in the relevant physiological context, making it a cornerstone of modern hit-to-lead campaigns.
Conclusion
The preliminary in-vitro screening of 2-mercapto-imidazole compounds requires a strategic, multi-faceted approach. By starting with foundational cytotoxicity assays, progressing through a logical primary screening cascade tailored to a specific hypothesis, and validating hits with powerful secondary assays like CETSA, researchers can efficiently navigate the rich chemical space of this privileged scaffold. This guide provides the framework and the rationale to empower scientists to not only generate data but to generate meaningful, trustworthy results that pave the way for the next generation of therapeutics.
References
-
Al-Kazweeny, A. T., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. [Link]
-
Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83. [Link]
-
Khan, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 423-431. [Link]
-
Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2017). Molecular Modeling Investigation of Some New 2-mercaptoimidazoles. Letters in Drug Design & Discovery, 14(9). [Link]
-
El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-87. [Link]
-
Nguyen, T. T. H., et al. (2020). Screening 2-Mercaptoimidazole Derivatives for Breast Cancer Treatment. Vietnam Journal of Science and Technology, 58(5), 555-564. [Link]
-
Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advances in Applied Science Research, 1(2), 132-138. [Link]
-
Kim, D., et al. (2021). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. International Journal of Molecular Sciences, 22(19), 10549. [Link]
-
Martinez Molina, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
-
Parab, R. H., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(6), 2725-2728. [Link]
-
Raj, V., et al. (2019). Anticancer activity of derivatives of 2- Mercaptobenzimidazole -Molecular docking approach. Journal of Pharmacognosy and Phytochemistry, 8(5), 2419-2423. [Link]
-
Al-Ostath, A., et al. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 13(1), 18567. [Link]
-
Kim, D., et al. (2021). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. National Institutes of Health. [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2457-2468. [Link]
-
Kumar, D., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Current Drug Discovery Technologies, 15(4). [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of imidazoles. [Table]. ResearchGate. [Link]
-
Active Concepts. (2018). Tyrosinase Inhibition Assay. [Link]
-
Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Dailidė, E., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6876. [Link]
-
Asif, M. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(10), e20731. [Link]
-
Teixeira, C., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(11), 3377. [Link]
-
Al-Zoubi, M. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry, 5(3), 1801-1811. [Link]
-
Maeda, S., et al. (1984). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical and Pharmaceutical Bulletin, 32(7), 2536-2543. [Link]
-
ResearchGate. (n.d.). 2-Mercapto-1H-benzimidazole nucleus with anticancer activity. [Image]. ResearchGate. [Link]
-
Martinez Molina, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
-
Barman, S., & Das, S. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1969. [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]
Sources
- 1. ijmrhs.com [ijmrhs.com]
- 2. researchgate.net [researchgate.net]
- 3. jst-ud.vn [jst-ud.vn]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Modeling Investigation of Some New 2-mercaptoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. content.abcam.com [content.abcam.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Structural Elucidation of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one: A Detailed Protocol for ¹H and ¹³C NMR Analysis
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural analysis of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound belongs to the thiohydantoin class, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] Unambiguous structural confirmation is paramount for purity assessment and advancing structure-activity relationship (SAR) studies. We present a detailed experimental protocol, an in-depth analysis of the expected spectral features, and a discussion of key structural characteristics, including the dominant tautomeric form in solution. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for heterocyclic compounds.
Introduction: The Importance of Structural Verification
The this compound (Molecular Formula: C₁₀H₁₀N₂OS, MW: 206.26) is a derivative of the 2-thiohydantoin core.[2][3] Derivatives of this scaffold are explored for various therapeutic applications.[4][5] Accurate and reproducible structural analysis is the foundation of any chemical research or drug development program. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[1] It provides precise information on the chemical environment, connectivity, and relative number of nuclei (¹H and ¹³C) within a molecule, enabling confident confirmation of the target compound's identity and purity.
A key structural feature of 2-mercaptoimidazoles is the potential for prototropic tautomerism between the thione (amide) and thiol (iminothiol) forms.[6] Theoretical and experimental studies on related systems have shown that the thione form (C=S) is overwhelmingly dominant in polar solvents like Dimethyl Sulfoxide (DMSO).[7][8] Our analysis will therefore be based on the interpretation of this major tautomer.
Caption: Thione-thiol tautomerism of the title compound.
Experimental Protocol: From Sample to Spectrum
This section details the field-proven methodology for preparing a high-quality NMR sample and acquiring high-resolution spectra. The use of a suitable deuterated solvent is critical for eliminating large solvent signals and providing a deuterium lock signal for field stability.[9] Deuterated DMSO (DMSO-d₆) is the solvent of choice for this compound due to its excellent dissolving power for polar, nitrogen- and sulfur-containing heterocycles and its ability to slow the exchange of labile N-H protons, resulting in sharper signals.[9][10][11]
Materials and Equipment
-
Analyte: this compound (5-10 mg for ¹H; 20-30 mg for ¹³C)
-
Solvent: DMSO-d₆ (≥99.8% D), stored over molecular sieves or from a fresh ampule.
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)
-
Glass Pasteur pipettes and bulbs
-
Small quantity of glass wool or a pre-packed pipette filter
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation Protocol
The quality of the final spectrum is directly dependent on meticulous sample preparation. Suspended solid particles can severely degrade magnetic field homogeneity, leading to broad, uninterpretable peaks.[12]
-
Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry small vial. For a subsequent ¹³C NMR experiment, a higher concentration of 20-30 mg is recommended to reduce acquisition time.[13]
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[12][14]
-
Dissolution: Cap the vial and gently vortex or swirl until the sample is fully dissolved. A homogeneous solution is essential for high-resolution spectra.[9]
-
Filtration: Prepare a filter by tightly packing a small plug of glass wool into the constriction of a Pasteur pipette. Cotton wool should be avoided as solvents can leach impurities from it.
-
Transfer: Carefully transfer the solution through the filter pipette into the NMR tube. This step is critical to remove any microparticulates.
-
Capping and Labeling: Securely cap the NMR tube to prevent contamination or solvent evaporation. Label the tube clearly with a unique identifier.[15]
Caption: Standard workflow for high-quality NMR sample preparation.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Pulse Program | Standard single pulse (e.g., Bruker zg30) | Proton-decoupled single pulse (e.g., zgpg30) |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |
| Number of Scans | 16-64 | 1024-4096 (or more, depending on concentration) |
| Relaxation Delay (d1) | 2 seconds | 2 seconds |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Spectral Analysis and Interpretation
The chemical structure dictates the resulting NMR spectrum. By analyzing the chemical shifts, integration, and signal multiplicities, we can assign each signal to a specific part of the molecule. The residual proton signal in DMSO-d₆ appears as a quintet at ~2.50 ppm, and the carbon signal appears as a septet at ~39.52 ppm; these should not be mistaken for analyte signals.[16]
Caption: Logical flow for NMR-based structure confirmation.
¹H NMR Spectrum Analysis (Expected)
-
N-H Proton (Imidazole Ring): A broad singlet is expected at a very downfield chemical shift, typically in the range of δ 11.5 - 12.5 ppm . Protons attached to nitrogen in thiohydantoin-like structures are significantly deshielded.[1] This signal will disappear upon shaking the sample with a drop of D₂O, which is a definitive test for exchangeable protons.[17]
-
Aromatic Protons (Benzyl Phenyl Group): A complex multiplet integrating to 5 protons is expected in the aromatic region, approximately δ 7.20 - 7.40 ppm . The protons on the monosubstituted benzene ring will have slightly different chemical environments, leading to overlapping signals.[17]
-
Methylene Protons (Benzyl CH₂): A sharp singlet integrating to 2 protons is expected around δ 4.8 - 5.0 ppm . The attachment to a nitrogen atom causes a significant downfield shift compared to a standard alkyl chain.[18]
-
Expert Insight: While these two protons are technically diastereotopic because they are adjacent to a stereogenic center (the C5 of the ring, even in a racemic mixture), they often appear as a singlet if the difference in their chemical environments is negligible.[19] At lower temperatures or with a higher field magnet, this signal could resolve into an AB quartet.
-
-
Methylene Protons (Imidazole Ring CH₂): A singlet integrating to 2 protons is anticipated around δ 4.0 - 4.2 ppm .
¹³C NMR Spectrum Analysis (Expected)
The ¹³C NMR spectrum provides complementary information, particularly for quaternary carbons and carbonyl/thiocarbonyl groups.
-
Thiocarbonyl Carbon (C=S, C2): This is the most characteristic signal. The C=S carbon is highly deshielded and will appear far downfield, expected in the range of δ 180 - 185 ppm . This low-field shift is a key signature of the thione tautomer.[1]
-
Carbonyl Carbon (C=O, C4): The amide carbonyl carbon will also be downfield, but less so than the thiocarbonyl. It is expected around δ 170 - 175 ppm .
-
Aromatic Carbons (Benzyl Phenyl Group): Four distinct signals are expected.
-
ipso-Carbon (attached to the CH₂ group): ~δ 136 - 138 ppm
-
ortho, meta, para-Carbons: A cluster of signals between δ 127 - 129 ppm .[20]
-
-
Methylene Carbon (Benzyl CH₂): Expected in the range of δ 45 - 50 ppm .
-
Methylene Carbon (Imidazole Ring CH₂, C5): Expected around δ 48 - 53 ppm .
Data Summary
The following table summarizes the anticipated NMR data for the title compound in DMSO-d₆.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| N-H (Ring) | 11.5 - 12.5 | Broad Singlet | 1H | - |
| Phenyl-H (Benzyl) | 7.20 - 7.40 | Multiplet | 5H | 127.0 - 129.0 & 136.0-138.0 |
| CH₂ (Benzyl) | 4.8 - 5.0 | Singlet | 2H | 45.0 - 50.0 |
| CH₂ (Ring, C5) | 4.0 - 4.2 | Singlet | 2H | 48.0 - 53.0 |
| C=S (Ring, C2) | - | - | - | 180.0 - 185.0 |
| C=O (Ring, C4) | - | - | - | 170.0 - 175.0 |
Conclusion
This application note provides a robust and detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the prescribed protocol for sample preparation and leveraging the detailed spectral interpretation guide, researchers can confidently verify the structure and purity of this and related thiohydantoin derivatives. The key spectral identifiers—namely the downfield N-H proton, the characteristic shifts of the benzyl and ring methylene groups, and the highly deshielded thiocarbonyl carbon signal at >180 ppm—provide a definitive fingerprint for this molecule.
References
-
Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas. PubMed. Available at: [Link]
-
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]
-
Time-dependent 1 H NMR spectra of the reaction of 3-((phenylmethylene)amino)-2-thioxo-4-imidazolidinone (3) and PdCl2 in DMSO-d6. ResearchGate. Available at: [Link]
-
1H NMR kinetic and mechanistic study of the formation of amino acid derived N-allyl-2-thiohydantoins. ResearchGate. Available at: [Link]
-
A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. Available at: [Link]
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. MDPI. Available at: [Link]
-
DFT explorations of tautomerism of 2-mercaptoimidazole in aqueous solution. ResearchGate. Available at: [Link]
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
-
1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. Available at: [Link]
-
How To Prepare And Run An NMR Sample. Alwsci. Available at: [Link]
-
Supporting Information. ScienceOpen. Available at: [Link]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available at: [Link]
-
sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. Available at: [Link]
-
Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. Available at: [Link]
-
Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. Available at: [Link]
-
Sample Preparation. University College London. Available at: [Link]
-
14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
1H NMR Spectroscopy. University of Regensburg. Available at: [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. Available at: [Link]
-
S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
-
NMR Sample Preparation. Western University. Available at: [Link]
-
1-imidazol-1-ylbutan-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
1H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
-
Deuterated DMSO. Wikipedia. Available at: [Link]
-
15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. Available at: [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
13 C-NMRspectrum of compound (13) Compound(14):4-(3-((1H-imidazol-2-yl)... ResearchGate. Available at: [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]
-
Tautomerism in imidazole unit. ResearchGate. Available at: [Link]
-
Tautomer. chemeurope.com. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 39123-65-4 [m.chemicalbook.com]
- 4. Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. Tautomer [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 16. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 17. che.hw.ac.uk [che.hw.ac.uk]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. rsc.org [rsc.org]
Application Note: Characterization of Imidazolone Derivatives using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
Imidazolone derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their structural elucidation and characterization are paramount for ensuring efficacy, safety, and quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of imidazolone derivatives. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into spectral interpretation, thereby establishing a robust framework for the reliable characterization of these important molecules.
Introduction: The Significance of Imidazolone Derivatives and the Role of FT-IR
The imidazolone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The precise molecular structure, including the nature and position of substituents on the imidazolone ring, dictates the biological activity of these derivatives. Consequently, accurate and efficient analytical techniques are crucial for their characterization.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its constituent chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral pattern.[2] This makes FT-IR an invaluable tool for:
-
Structural Confirmation: Verifying the synthesis of the target imidazolone derivative by identifying its key functional groups.
-
Purity Assessment: Detecting the presence of starting materials or by-products.
-
Quality Control: Ensuring batch-to-batch consistency in pharmaceutical manufacturing.[3][4]
-
Reaction Monitoring: Tracking the progress of synthetic reactions involving imidazolone intermediates.
This guide will equip the user with the necessary knowledge to effectively apply FT-IR spectroscopy for the comprehensive characterization of imidazolone derivatives.
Theoretical Background: Vibrational Modes of the Imidazolone Core
The infrared spectrum of an imidazolone derivative is dominated by the vibrational modes of its core structure and any appended functional groups. Understanding the expected absorption regions for these vibrations is the cornerstone of accurate spectral interpretation. The fundamental vibrations of interest include stretching and bending modes.
The key structural features of the imidazolone ring that give rise to characteristic IR absorption bands are:
-
Carbonyl Group (C=O): The C=O bond in the five-membered ring is a strong infrared absorber and typically appears as a sharp, intense peak. Its exact position is sensitive to the electronic environment and hydrogen bonding.
-
Imino Group (C=N): The stretching vibration of the endocyclic C=N bond is another characteristic feature.
-
Amine Group (N-H): The N-H bonds of the imidazole ring exhibit characteristic stretching and bending vibrations. The stretching frequency is particularly sensitive to hydrogen bonding.
-
C-N Bonds: The stretching vibrations of the C-N bonds within the ring also contribute to the spectrum.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex series of absorptions that are unique to the overall molecular structure, arising from various bending and skeletal vibrations.[2][5] While individual peak assignment in this region can be challenging, the overall pattern is highly specific to a particular compound.
Experimental Protocol: A Step-by-Step Guide to FT-IR Analysis
This section provides a detailed, self-validating protocol for the FT-IR analysis of solid imidazolone derivatives using the Potassium Bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid samples.[6][7]
Materials and Equipment
-
FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared (IR) grade Potassium Bromide (KBr), dried overnight at 110°C and stored in a desiccator.
-
Spatula
-
Sample of imidazolone derivative (1-2 mg)
Experimental Workflow Diagram
Caption: Experimental workflow for FT-IR analysis of imidazolone derivatives.
Detailed Protocol
-
Sample Preparation (KBr Pellet Method):
-
Step 1: Grinding the Sample. Place approximately 1-2 mg of the solid imidazolone derivative into a clean, dry agate mortar.[6] Grind the sample to a fine, uniform powder using the pestle. Causality: This reduces particle size to minimize scattering of the infrared radiation, which can cause sloping baselines and distorted peak shapes.
-
Step 2: Mixing with KBr. Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.[6] Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes. Causality: Homogeneous mixing is critical for obtaining a representative spectrum. KBr is used as a matrix because it is transparent to infrared radiation in the mid-IR region.
-
Step 3: Pressing the Pellet. Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure of 8-10 tons for 1-2 minutes. Causality: The high pressure causes the KBr to flow and form a transparent or translucent pellet, in which the sample is uniformly dispersed.
-
Step 4: Inspecting the Pellet. Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.
-
-
Data Acquisition:
-
Step 1: Background Spectrum. Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum. Causality: This measures the spectrum of the instrument and the ambient environment (e.g., atmospheric water and CO₂). This background is then subtracted from the sample spectrum to provide the true spectrum of the sample.
-
Step 2: Sample Spectrum. Place the KBr pellet containing the imidazolone derivative in the sample holder. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]
-
-
Data Processing:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
Spectral Interpretation: Decoding the Molecular Fingerprint
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule.[9] A systematic approach is recommended, starting from the higher frequency region.
Key Functional Group Regions
The following table summarizes the characteristic FT-IR absorption frequencies for imidazolone derivatives. Note that the exact positions can vary depending on the specific molecular structure, substitution patterns, and intermolecular interactions such as hydrogen bonding.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Amide/Imine) | Stretching | 3400 - 3100 | Medium, Broad | Position and broadness are highly dependent on hydrogen bonding. Free N-H appears as a sharper peak at higher wavenumbers. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak | If aromatic substituents are present. |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong | If aliphatic substituents are present. |
| C=O (Carbonyl) | Stretching | 1780 - 1680 | Strong, Sharp | A key diagnostic peak for imidazolones. Its position can be influenced by ring strain and conjugation. For hydantoins, two C=O stretching bands may be observed.[3][8] |
| C=N (Imino) | Stretching | 1680 - 1640 | Medium to Strong | May sometimes overlap with C=C stretching or be close to the carbonyl band. |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak | If aromatic substituents are present. |
| N-H | Bending | 1650 - 1550 | Medium | Can sometimes be obscured by other peaks in this region. |
| C-N | Stretching | 1400 - 1200 | Medium to Strong | Multiple C-N bonds in the ring will contribute to absorptions in this region. |
Logical Interpretation Workflow
Caption: Logical workflow for the interpretation of imidazolone FT-IR spectra.
Case Study: Hypothetical Spectrum of an Imidazolone Derivative
Consider a hypothetical FT-IR spectrum of a newly synthesized 2-phenyl-1H-imidazol-5(4H)-one. We would expect to see the following key features:
-
A broad absorption band around 3200 cm⁻¹ , indicative of the N-H stretching vibration, likely broadened due to hydrogen bonding.
-
Sharp peaks between 3100-3000 cm⁻¹ , corresponding to the aromatic C-H stretching of the phenyl group.
-
A very strong, sharp absorption band around 1720 cm⁻¹ , which is the characteristic C=O stretching vibration of the imidazolone ring.
-
A strong band around 1650 cm⁻¹ , attributable to the C=N stretching vibration.
-
Several medium-intensity bands between 1600-1450 cm⁻¹ , representing the C=C stretching vibrations of the phenyl ring.
-
A complex pattern of absorptions in the fingerprint region (< 1500 cm⁻¹), including C-N stretching bands.
The presence of all these bands would provide strong evidence for the successful synthesis of the target molecule.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of imidazolone derivatives in research and industrial settings. Its speed, simplicity, and the wealth of structural information it provides make it a first-line analytical technique. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the structure and purity of their synthesized imidazolone compounds, thereby ensuring the integrity of their scientific investigations and the quality of potential pharmaceutical products.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
- Karaman, M., et al. (2020). FTIR spectroscopic and quantum chemical studies on hydantoin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Drawell. (n.d.). Top 6 Applications of FTIR Spectrometers. Retrieved from [Link]
-
Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
- Bunaciu, A. A., Aboul-Enein, H. Y., & Fleschin, S. (2011). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. In Open Chemical and Biomedical Methods Journal.
-
AZoM. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]
-
Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of imidazoline. Retrieved from [Link]
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of DAMO imidazoline. Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126.
-
University of Northern Illinois. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Northern Illinois. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. Infrared studies of hydantoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Imidazolidinone [webbook.nist.gov]
- 6. Synthesis, antimicrobial evaluation and spectroscopic characterization of novel imidazolone, triazole and triazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity Profiling of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one: Application Notes and Protocols
Introduction: Unveiling the Potential of a Novel Imidazolone Derivative
The imidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory (COX-2 inhibition) and anticancer properties.[1] The specific compound, 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one, integrates this potent core with a 2-mercapto group. The presence of a thiol (-SH) moiety suggests a strong potential for antioxidant activity through radical scavenging and metal ion chelation.[2][3] This dual structural feature makes it a compelling candidate for screening against various biological targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary in vitro bioactivity screening of this compound. We will detail a logical, tiered approach, beginning with essential cytotoxicity profiling, followed by targeted assays to investigate its potential as an antioxidant and an enzyme inhibitor. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Strategic Approach to Bioactivity Screening
A systematic screening cascade is essential for efficiently characterizing a novel compound. Our proposed workflow prioritizes safety (cytotoxicity) before evaluating efficacy (specific bioactivities). This approach conserves resources and provides a clear decision-making framework for further investigation.
Figure 1: A tiered workflow for in vitro screening of the target compound.
Protocol 1: Foundational Cytotoxicity Assessment via MTT Assay
Principle: Cytotoxicity testing is a critical initial step in drug discovery to evaluate a compound's potential toxicity.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4] This assay helps determine the concentration range that is non-toxic to cells, which is essential for interpreting results from subsequent bioactivity assays.
Materials and Reagents:
-
Human cell lines (e.g., HEK293 for general toxicity, HaCaT for dermatological relevance)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Test Compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Doxorubicin (Positive Control)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Test Wells: Cells + various concentrations of the test compound.
-
Positive Control: Cells + Doxorubicin (e.g., at its known IC50).
-
Vehicle Control: Cells + medium with 0.5% DMSO.
-
Untreated Control: Cells + fresh medium only.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100
Plot the % Cell Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Antioxidant Potential via DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[6] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine.[6] The decrease in absorbance is proportional to the antioxidant capacity of the compound. This assay is particularly relevant for compounds with mercapto groups, which are known hydrogen donors.[3]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test Compound
-
Ascorbic Acid (Positive Control)
-
96-well plate
-
Microplate reader (517 nm wavelength)
Step-by-Step Methodology:
-
Solution Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Test Compound: Prepare a stock solution (e.g., 1 mg/mL) of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a stock solution of Ascorbic Acid in methanol and serially dilute.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Control Well: 100 µL Methanol + 100 µL DPPH solution.
-
Blank Well: 100 µL Methanol + 100 µL of each compound concentration (to account for compound color).
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The scavenging reaction needs time to reach a steady state.
-
Absorbance Reading: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Abs_Control - (Abs_Sample - Abs_Blank))] / Abs_Control] * 100
Plot the % Scavenging Activity against the logarithm of the compound concentration to determine the IC50 value.
Protocol 3: Enzyme Inhibition - Tyrosinase Activity Assay
Principle: Tyrosinase is a copper-containing enzyme that catalyzes the initial steps of melanin biosynthesis.[7] Inhibition of tyrosinase is a key strategy in the development of agents for hyperpigmentation.[7][8] The mercapto group in the test compound may chelate the copper ions in the enzyme's active site, leading to inhibition.[2][9] This assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product, which can be monitored spectrophotometrically.[10][11]
Figure 2: Proposed inhibition of tyrosinase by copper chelation.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Test Compound
-
96-well plate
-
Microplate reader (475-510 nm wavelength)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of tyrosinase (e.g., 100 units/mL) in phosphate buffer.
-
Substrate Solution: Prepare a 2 mM solution of L-DOPA in phosphate buffer.
-
Test Compound/Control: Prepare stock solutions in a suitable solvent (e.g., DMSO) and serially dilute in phosphate buffer.
-
-
Assay Procedure: In a 96-well plate, add the following in order:
-
40 µL of phosphate buffer.
-
20 µL of the test compound or Kojic Acid at various concentrations.
-
20 µL of the tyrosinase enzyme solution.
-
-
Pre-incubation: Mix and pre-incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at ~490 nm every minute for 20-30 minutes in a kinetic mode. The rate of dopachrome formation is reflected by the increase in absorbance.
Data Analysis:
-
Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_Control - V_Sample) / V_Control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 4: Enzyme Inhibition - α-Glucosidase Activity Assay
Principle: α-Glucosidase is an enzyme involved in carbohydrate digestion, breaking down complex carbohydrates into glucose.[13] Inhibiting this enzyme can slow down glucose absorption, a therapeutic strategy for managing type 2 diabetes.[14] The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[15][16]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (100 mM, pH 6.8)
-
Test Compound
-
Acarbose (Positive Control)[15]
-
Sodium Carbonate (Na₂CO₃, 0.2 M)
-
96-well plate
-
Microplate reader (405 nm wavelength)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.
-
Substrate Solution: Prepare a 5 mM solution of pNPG in phosphate buffer.
-
Test Compound/Control: Prepare stock solutions in a suitable solvent and serially dilute in phosphate buffer.
-
-
Assay Procedure: In a 96-well plate, add the following:
-
50 µL of phosphate buffer.
-
10 µL of the test compound or Acarbose at various concentrations.
-
-
Pre-incubation: Add 20 µL of the enzyme solution to each well. Mix and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well and incubate at 37°C for another 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution. The basic solution also develops the yellow color of the p-nitrophenol product.
-
Absorbance Reading: Measure the absorbance at 405 nm.
Data Analysis: Calculate the percentage of α-glucosidase inhibition using the formula provided in multiple protocols[15][17]: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 (Where Abs_Control is the absorbance of the enzyme reaction without inhibitor, and Abs_Sample is with the inhibitor. Blanks should be subtracted).
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation and Interpretation
Summarize the calculated IC50 values from each assay in a clear, tabular format. This allows for a direct comparison of the compound's potency across different biological activities.
Table 1: Summary of In Vitro Bioactivity for this compound
| Assay Type | Target/Endpoint | Positive Control | Test Compound IC50 (µM) [Hypothetical Data] | Positive Control IC50 (µM) [Hypothetical Data] |
| Cytotoxicity | HEK293 Cell Viability | Doxorubicin | > 100 | 0.8 |
| Antioxidant | DPPH Radical Scavenging | Ascorbic Acid | 25.5 | 8.2 |
| Enzyme Inhibition | Mushroom Tyrosinase | Kojic Acid | 15.3 | 18.1 |
| Enzyme Inhibition | α-Glucosidase | Acarbose | 85.7 | 210.4 |
Interpretation of Hypothetical Results:
-
Low Cytotoxicity (IC50 > 100 µM): The compound is not toxic to healthy cells at concentrations where bioactivity is observed, indicating a good preliminary safety profile.
-
Moderate Antioxidant Activity (IC50 = 25.5 µM): The compound demonstrates free radical scavenging ability, likely due to its mercapto group.
-
Potent Tyrosinase Inhibition (IC50 = 15.3 µM): The compound is a more potent inhibitor of tyrosinase than the standard inhibitor Kojic Acid, making it a strong candidate for further investigation as a depigmenting agent.
-
Moderate α-Glucosidase Inhibition (IC50 = 85.7 µM): The compound shows better inhibitory activity than the drug Acarbose, suggesting potential as an anti-diabetic agent, though this is a weaker activity compared to its effect on tyrosinase.
Based on this hypothetical profile, the most promising avenue for this compound would be as a tyrosinase inhibitor for dermatological or cosmetic applications.
References
-
Fitos, I. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry, 13(3), 431-438. Available at: [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol. Retrieved from [Link]
-
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Enzo Life Sciences. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. Archives of Pharmacy Practice, 14(3), 60-68. Available at: [Link]
-
Dougnon, G., et al. (2018). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Journal of Materials Science and Chemical Engineering, 6, 1-11. Available at: [Link]
-
Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275065. Available at: [Link]
-
Ortiz-Andrade, R., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition, 13(1), 56-62. Available at: [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]
-
Jantan, I., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(16), 4945. Available at: [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. Available at: [Link]
-
Kim, D., et al. (2022). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. International Journal of Molecular Sciences, 23(19), 11847. Available at: [Link]
-
Gherghel, S., et al. (2019). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Antioxidants, 8(9), 393. Available at: [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Amir, M., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Heliyon, 10(20), e30843. Available at: [Link]
-
Grout, R. J., et al. (1971). Specificity in enzyme inhibition. 1. Synthesis of 4-(4-imidazolyl)-3-amino-2-butanone, 4-(4-imidazolyl)-3-acetamido-2-butanone, and 4-(4-imidazolylmethyl)-2,5-dimethyloxazole for assay as inhibitors of histidine decarboxylase. Journal of Medicinal Chemistry, 14(10), 945-947. Available at: [Link]
-
Kim, D., et al. (2022). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. ResearchGate. Available at: [Link]
-
Guimarães, J. A., et al. (2015). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio, 5, 55-64. Available at: [Link]
-
Hassanein, H. H., et al. (2008). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Archives of Pharmacal Research, 31(5), 562-568. Available at: [Link]
-
Hassanein, H. H., et al. (2008). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. ResearchGate. Available at: [Link]
-
Fares, O. M. (2025). DESIGN, SYNTHESIS, BIOACTIVITY AND MOLECULAR DOCKING OF IMIDAZOLONE DERIVATIVES HAVING HYDROPHILIC AND LIPOPHILIC FUNCTIONALITIES. of DSpace. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. Heliyon, 10(1), e23467. Available at: [Link]
-
Al-Juboori, A. A. H. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Yervoy, N., et al. (2022). Synthesis, molecular docking and antimicrobial activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones. ResearchGate. Available at: [Link]
Sources
- 1. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. content.abcam.com [content.abcam.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in N-Alkylation of 2-Mercapto-imidazole Precursors
Welcome to the Technical Support Center for N-alkylation of 2-mercapto-imidazole precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The N-alkylation of 2-mercapto-imidazoles is a critical transformation in medicinal chemistry, yet it is often plagued by regioselectivity issues, leading to mixtures of N-alkylated and S-alkylated products. This resource aims to elucidate the underlying principles governing this selectivity and provide actionable strategies to steer your reaction towards the desired outcome.
Understanding the Core Challenge: The Ambident Nucleophile
The central issue in the alkylation of 2-mercapto-imidazole lies in its nature as an ambident nucleophile . After deprotonation, the resulting anion has two nucleophilic centers: the nitrogen and the sulfur atoms. This duality leads to a competitive reaction, yielding a mixture of N-alkylated and S-alkylated products, which can be challenging to separate and reduces the yield of the desired compound.[1][2]
The regiochemical outcome of the reaction is a delicate interplay of several factors, including the reaction conditions and the nature of the substrates. By carefully controlling these parameters, you can favor one pathway over the other. This guide will walk you through how to manipulate these factors to your advantage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the N-alkylation of 2-mercapto-imidazoles in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction is producing a mixture of N- and S-alkylated products. How can I favor N-alkylation?
This is the most frequent challenge. The key is to understand the principles of Hard and Soft Acid-Base (HSAB) theory and the concept of kinetic versus thermodynamic control .[1][3][4]
-
HSAB Principle: The nitrogen atom in the imidazolate anion is a "harder" nucleophile, while the sulfur atom is a "softer" nucleophile. Hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles with soft electrophiles.[1]
-
Kinetic vs. Thermodynamic Control: The S-alkylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. The N-alkylation product is typically the thermodynamically more stable product.[3][5][6]
Solutions:
-
Choice of Base and Solvent:
-
To favor N-alkylation (Thermodynamic Product): Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[7][8] This ensures complete deprotonation and allows the reaction to proceed under thermodynamic control, favoring the more stable N-alkylated product. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile or DMF at elevated temperatures can also favor N-alkylation.[9]
-
To favor S-alkylation (Kinetic Product): Use a weaker base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a protic solvent like ethanol or methanol at lower temperatures.[10] These conditions favor the kinetically controlled pathway.
-
-
Nature of the Alkylating Agent:
-
Hard Alkylating Agents: Reagents like dimethyl sulfate and methyl iodide are considered hard electrophiles and will preferentially react with the hard nitrogen nucleophile.
-
Soft Alkylating Agents: Alkyl halides with larger, more polarizable alkyl groups (e.g., benzyl bromide, allyl bromide) are softer electrophiles and will have a higher tendency to react with the soft sulfur nucleophile.
-
-
Temperature and Reaction Time:
-
Higher temperatures and longer reaction times generally favor the thermodynamic product (N-alkylation).[3][4][5] This allows the initially formed kinetic product (S-alkylation) to potentially revert to the starting materials and then form the more stable N-alkylated product.
-
Lower temperatures and shorter reaction times favor the kinetic product (S-alkylation).[3][5]
-
Summary of Conditions for Regioselectivity:
| Desired Product | Control | Base | Solvent | Alkylating Agent | Temperature |
| N-Alkylation | Thermodynamic | Strong (e.g., NaH) | Polar Aprotic (THF, DMF) | Hard (e.g., Me₂SO₄) | Elevated |
| S-Alkylation | Kinetic | Weak (e.g., NaHCO₃) | Protic (Ethanol, Methanol) | Soft (e.g., Benzyl Bromide) | Low to RT |
Question 2: I am observing low to no reaction. What could be the issue?
Low reactivity can stem from several factors, from incomplete deprotonation to the choice of a poorly reactive alkylating agent.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: The pKa of the N-H proton in 2-mercapto-imidazole is around 11-12. The chosen base should have a conjugate acid with a significantly higher pKa to ensure complete deprotonation. If you are using a weak base like potassium carbonate, consider switching to a stronger base like sodium hydride.[11][12]
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with low success, consider switching to the corresponding bromide or iodide.
-
Solvent Choice: The solvent must be able to dissolve both the imidazole precursor and the base. Polar aprotic solvents like DMF and DMSO are generally good choices for these reactions.[11][12] Ensure your solvent is anhydrous, as water can quench the base and the imidazolate anion.
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try increasing the temperature.[9]
Question 3: How do substituents on the imidazole ring affect regioselectivity?
Substituents on the imidazole ring can have a significant impact on both the reactivity and regioselectivity of the alkylation through electronic and steric effects.[13]
-
Electron-withdrawing groups (EWGs): EWGs, such as a nitro group, decrease the nucleophilicity of the imidazole nitrogens. This can make the reaction slower. The position of the EWG will influence which nitrogen is more deactivated.[9][13]
-
Electron-donating groups (EDGs): EDGs, such as a methyl group, increase the nucleophilicity of the imidazole nitrogens, potentially speeding up the reaction.
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.[13][14]
Experimental Protocols
Here are detailed, step-by-step methodologies for achieving selective N- and S-alkylation.
Protocol 1: Selective N-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N-alkylated product.
Materials:
-
2-Mercapto-imidazole precursor (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., Methyl iodide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the 2-mercapto-imidazole precursor.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective S-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the S-alkylated product.
Materials:
-
2-Mercapto-imidazole precursor (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Ethanol
-
Alkylating agent (e.g., Benzyl bromide) (1.1 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2-mercapto-imidazole precursor and ethanol.
-
Add potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: General workflow for the alkylation of 2-mercapto-imidazole.
Caption: Decision-making workflow for achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Can I use Mitsunobu conditions for N-alkylation?
While the Mitsunobu reaction is a powerful tool for N-alkylation, it can also lead to mixtures of regioisomers with ambident nucleophiles. The regioselectivity under Mitsunobu conditions can be influenced by the specific alcohol and phosphine used. In some cases, it has been shown to favor the N-2 regioisomer in related heterocyclic systems.[7] Careful optimization would be required for your specific substrate.
Q2: Are there any catalyst-based methods to improve selectivity?
Recent research has explored the use of biocatalysis with engineered transferases to achieve highly chemo- and regioselective N-alkylation of heterocycles.[15][16] These methods offer mild reaction conditions and can be highly selective, even for complex molecules. Additionally, metal-catalyzed N-alkylation reactions have been developed for various imidazoles, though their application to 2-mercapto-imidazoles would need specific investigation.[17][18]
Q3: How can I confirm the structure of my product (N- vs. S-alkylation)?
Standard spectroscopic techniques are essential for structure elucidation.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the imidazole ring and the attached alkyl group will be different for the N- and S-alkylated isomers. For instance, the chemical shift of the C2 carbon can be informative.[9] 2D NMR techniques like HMBC can be particularly useful for establishing connectivity.[7]
-
IR Spectroscopy: The N-H stretch (if present in the starting material) will disappear upon N-alkylation. The C=S bond stretch may also shift depending on whether alkylation occurred on the sulfur.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Q4: Is it possible for the S-alkylated product to rearrange to the N-alkylated product?
Yes, under certain conditions, particularly at elevated temperatures in the presence of a suitable catalyst or solvent, a thermodynamically controlled rearrangement from the S-alkylated to the more stable N-alkylated product is possible. This is an example of the Curtin-Hammett principle in action, where the product ratio is determined by the relative energies of the transition states leading to the products, assuming the intermediates can equilibrate.
References
- Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a - KTU ePubl.
- Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety - KTU ePubl.
- Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed.
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates - Benchchem.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Help with the mechanism of 2-Mercapto-imidazole ring formation : r/OrganicChemistry.
- Ambident Nucleophiles and Regioselectivity | Dalal Institute.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
- Kinetic vs. Thermodynamic Enolates.
- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole - Benchchem.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- Alkylating reagent effects on N-1/N-2 regioselectivity. a - ResearchGate.
- SELECTIVE SOLVATION AS A FACTOR IN THE ALKYLATION OF AMBIDENT ANIONS | Journal of the American Chemical Society.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals.
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
- N-Alkylation of imidazoles - University of Otago.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed.
- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‑Functionalization of Heterocycles and Late-Stage Modifications - PubMed.
- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides.
- Strategy for selective N-2 alkylation - ResearchGate.
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals.
- Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Publishing.
- Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite | Request PDF - ResearchGate.
- Failure on N-alkylation of benzimidazole. - ResearchGate.
- Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents - MDPI.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. reddit.com [reddit.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety [epubl.ktu.edu]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cyclization Conditions for Thiohydantoin Derivatives
Welcome to the technical support center for the synthesis and optimization of thiohydantoin derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of thiohydantoin cyclization. Instead of a rigid manual, this resource provides direct answers to common challenges, explains the underlying chemical principles of each step, and offers field-proven protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of thiohydantoin derivatives. Each answer provides a rationale for the suggested troubleshooting steps, grounded in established chemical mechanisms.
Section 1: Reaction Initiation and Reagent Choice
Question 1: I am starting a new thiohydantoin synthesis. Which of the common synthetic routes is best for my substrate?
Answer: The optimal route depends primarily on your starting materials, scale, and the functional groups present on your α-amino acid.
-
Route A: Direct Condensation with Thiourea: This method involves heating an α-amino acid directly with thiourea, often without a solvent.[1][2] It is advantageous for its simplicity, low cost, and scalability. It works well for amino acids with non-polar side chains like glycine, alanine, valine, and phenylalanine.[1] However, it often fails for amino acids with acidic or basic side chains (e.g., aspartic acid, lysine, arginine) and may require high temperatures (170-220°C), which can lead to decomposition.[1]
-
Route B: Reaction with Isothiocyanates: This is a versatile and widely used method that couples an α-amino acid derivative (often an ester) with an isothiocyanate.[3][4][5] The reaction typically proceeds through a thiourea intermediate, which then cyclizes under basic or acidic conditions.[3][5] This route offers greater control and is compatible with a broader range of functional groups, especially when performed under modern, optimized conditions such as on-DNA synthesis.[4]
-
Route C: The Azlactone Method: This classic approach involves reacting an N-acyl α-amino acid with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of a dehydrating agent like acetic anhydride.[3][6] The reaction proceeds through an azlactone intermediate, which is subsequently opened by the thiocyanate, followed by cyclization.[3][6] This method is well-established but may require careful control of conditions to avoid side reactions.
Recommendation: For simple, non-polar amino acids on a larger scale, the direct condensation with thiourea (Route A) is often the most straightforward. For more complex substrates, sensitive functional groups, or when greater control over the reaction is needed, the isothiocyanate method (Route B) is generally superior.
Question 2: My reaction fails to initiate when using the direct condensation method with thiourea. What could be the problem?
Answer: Failure to initiate in this solvent-free reaction is almost always related to two factors: temperature and mixing.
-
Insufficient Temperature: The direct condensation of a solid amino acid and solid thiourea requires enough thermal energy to create a melt phase where the reactants can interact. The required temperature can range from 170°C to 220°C.[1] Ensure your heating apparatus (oil bath or heating mantle) is calibrated and providing consistent, uniform heat.
-
Poor Mixing and "Hot Spots": Uneven heating can create localized "hot spots" that cause decomposition of the starting materials or the product, leading to lower yields and a complex mixture.[1] If using a heating mantle, stirring the solid mixture (if possible) or periodically agitating the flask can improve heat distribution. A temperature-controlled furnace or a well-stirred oil bath is highly recommended for better reproducibility.[1]
Section 2: Low Yield and Incomplete Conversion
Question 3: My thiohydantoin yield is consistently low, and TLC/LC-MS analysis shows significant amounts of unreacted starting material. How can I drive the reaction to completion?
Answer: Low conversion is a common hurdle that can be addressed by examining the reaction equilibrium, catalyst efficiency, and potential side reactions.
-
For Isothiocyanate-Based Methods: The cyclization of the intermediate thiourea is often the rate-limiting step. This step is typically promoted by a base (like triethylamine) or acid.[3]
-
Base Strength: Ensure the base you are using is sufficient to deprotonate the necessary amide/amine for the intramolecular nucleophilic attack. If triethylamine is ineffective, consider a stronger, non-nucleophilic base.
-
Reaction Time and Temperature: These cyclizations can be slow at room temperature. Gently heating the reaction (e.g., to 40-60°C) can significantly increase the rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
-
For Direct Condensation with Thiourea: The mechanism involves the loss of water and ammonia.[1][2] If these volatile byproducts are not effectively removed from the reaction vessel (e.g., by performing the reaction in an open or vented system), they can potentially inhibit the reaction equilibrium. Ensure the setup allows for their escape.
-
Reagent Purity: Impurities in your starting materials, particularly the isothiocyanate, can halt the reaction. Isothiocyanates can degrade upon storage. It is advisable to use freshly prepared or purified reagents. For instance, purifying reagents like diphenylphosphoryl isothiocyanate (DPPITC) has been shown to more than double the initial yield in C-terminal sequencing applications.[7]
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield thiohydantoin syntheses.
Section 3: Side Reactions and Impurity Formation
Question 4: I am synthesizing a 5,5-diphenylthiohydantoin from benzil and thiourea and isolating a significant, unwanted byproduct. What is it and how can I prevent its formation?
Answer: In the condensation of a 1,2-diketone like benzil with thiourea, a common side product is the corresponding glycoluril derivative (e.g., 3a,6a-diphenylglycoluril).[8] The formation of this byproduct versus the desired thiohydantoin is highly dependent on the concentration of the base catalyst (e.g., KOH).
-
Mechanism Insight: The reaction proceeds through a dihydroxy-imidazolidine intermediate. This intermediate can either undergo a pinacol-type rearrangement (a 1,2-phenyl shift) to form the 5,5-diphenylthiohydantoin or condense with another molecule of thiourea to form the glycoluril.
-
Optimization Strategy: The yield of the desired thiohydantoin increases with higher alkali concentrations, while the formation of the glycoluril byproduct decreases.[8] Experiments have shown that the optimal yield ratio is achieved when the molar ratio of benzil to potassium hydroxide is approximately 1:1.87.[8] If you are observing the glycoluril side product, a systematic increase in the base concentration is the most effective strategy to suppress its formation.
Question 5: I am concerned about racemization at the C-5 position. How can I maintain the stereochemical integrity of my starting L-amino acid?
Answer: Maintaining stereointegrity is critical for pharmaceutical applications. Racemization can occur, but it is highly dependent on the reaction mechanism and conditions.
-
High-Temperature Condensation: The solvent-free heating of L-amino acids with thiourea has been reported to proceed without racemization at the α-position.[1] The proposed mechanism involves the amino acid's α-amino group becoming part of the final ring without intermediates that would readily racemize the α-carbon.[1] However, heating the amino acid alone to temperatures above 220°C can cause partial racemization, so it is crucial to keep the reaction temperature within the recommended range.[1]
-
Azlactone Intermediates: Methods that proceed via an azlactone intermediate are more prone to racemization. The C-5 proton of the azlactone is relatively acidic and can be deprotonated, especially under basic conditions, leading to a loss of stereochemical information. When using this route, it is essential to employ mild conditions and minimize reaction times.
-
Recommendation: For stereosensitive syntheses, the direct condensation method (if compatible with your substrate) or carefully optimized isothiocyanate-based methods under mild, neutral, or slightly acidic conditions are generally preferred.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of (S)-5-isopropyl-2-thiohydantoin from L-Valine and Thiourea
This protocol is adapted from a high-yield, simple synthesis method.[1]
Materials:
-
L-Valine (1.0 eq)
-
Thiourea (2.0 eq)
-
Round-bottom flask
-
Temperature-controlled oil bath or heating mantle
-
Stir bar (optional, for oil bath)
Procedure:
-
Combine L-valine and thiourea in a round-bottom flask. For example, use 5.85 g of L-valine and 7.61 g of thiourea.
-
Place the flask in a preheated oil bath set to 190°C.
-
Heat the mixture for the optimized duration (typically 30-60 minutes). The solid mixture will melt and react. The evolution of ammonia gas is expected.
-
After the reaction is complete (monitor by TLC if desired), remove the flask from the heat and allow it to cool to room temperature.
-
Add approximately 50 mL of water to the solidified reaction mixture and stir vigorously. The desired thiohydantoin product is poorly soluble in water, while the excess thiourea is very soluble.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with several portions of cold water to remove any remaining thiourea.
-
Dry the product under vacuum to obtain the (S)-5-isopropyl-2-thiohydantoin. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]
Protocol 2: General Synthesis via Isothiocyanate Coupling and Cyclization
This protocol is a general representation based on common synthetic strategies.[3][5]
Materials:
-
α-Amino acid methyl ester hydrochloride (1.0 eq)
-
Isothiocyanate (e.g., allyl isothiocyanate) (1.1 eq)
-
Triethylamine (TEA) or another suitable base (2.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Procedure:
-
Step A: Thiourea Formation:
-
Suspend the α-amino acid methyl ester hydrochloride in the chosen solvent (e.g., DCM).
-
Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Add the isothiocyanate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor the formation of the intermediate thiourea by TLC or LC-MS. This step can take from 1 to 12 hours.
-
-
Step B: Cyclization:
-
Once the thiourea intermediate is formed, add an additional portion of triethylamine (1.3 eq) to promote cyclization.[3]
-
Gently heat the reaction mixture to 40°C to facilitate the ring-closing reaction.
-
Monitor the conversion of the intermediate to the final thiohydantoin product.
-
-
Step C: Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure thiohydantoin derivative.
-
Data Summary and Mechanistic Overview
Table 1: Influence of Reaction Parameters on Thiohydantoin Synthesis
| Parameter | Condition / Variation | Expected Effect on Yield | Effect on Purity / Side Reactions | Notes & References |
| Temperature | Too Low (<170°C for solvent-free) | No reaction or very slow conversion | N/A | Reaction requires a melt phase.[1] |
| Optimal (170-220°C) | Moderate to high yields | Can increase decomposition if too high or heating is uneven. | Hot spots are a major cause of lower yields.[1] | |
| Catalyst (Base) | Low Concentration (Benzil route) | Lower yield of thiohydantoin | Favors formation of glycoluril byproduct. | Yields become constant at a benzil:KOH ratio of ~1:1.87.[8] |
| High Concentration (Benzil route) | Higher yield of thiohydantoin | Suppresses glycoluril formation. | Crucial for directing the reaction pathway.[8] | |
| Starting Material | Non-polar Amino Acid Side Chain | Good to excellent yields | Generally clean reactions. | E.g., Gly, Ala, Val, Leu, Phe.[1] |
| Polar/Charged Amino Acid Side Chain | Poor to no yield (solvent-free) | May require protection or an alternative synthetic route. | E.g., Asp, Glu, Lys, Arg often fail in direct condensation.[1] | |
| Solvent | Solvent-Free | Simplifies work-up, low cost | Requires high temperatures, risk of decomposition. | Advantages include simplicity and scalability.[1][9] |
| Aprotic Solvent (e.g., DCM, ACN) | Good control over reaction | Allows for milder conditions, but requires purification. | Acetonitrile found to be optimal in some cyclizations.[10] |
General Mechanism of Thiohydantoin Formation (Isothiocyanate Route)
Caption: Formation of a thiohydantoin ring from an amino acid ester and an isothiocyanate.
References
-
Mezoughi, A. B., Al-Humaidi, J. Y., & El-Faham, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218. [Link]
-
Perumattam, J., & Ram, S. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(4), 241-250. [Link]
-
Errayes, A., Darwish, M., & Alzaedi, A. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2). [Link]
-
Mezoughi, A. B., et al. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
Errayes, A., Darwish, M., & Alzaedi, A. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]
-
Šmit, K., & Marković, M. (2018). Optimization of the reaction conditions for the cyclization of 3i. ResearchGate. [Link]
-
Kaur, H., Kumar, S., & Singh, D. (2010). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Synthetic Communications, 40(19), 2914-2919. [Link]
-
Li, Y., et al. (2024). Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. Organic Letters. [Link]
-
El-Hashash, M. A., et al. (2018). Synthesis and study of the biological activity of some new Thiohydantoin Derivatives. Sciforum. [Link]
-
Boyd, V. L., et al. (1995). Improved initial yields in C-terminal sequence analysis by thiohydantoin chemistry using purified diphenylphosphoryl isothiocyanate: NMR evidence for a reaction intermediate in the coupling reaction. Protein Science, 4(10), 2059-2066. [Link]
-
Yahya, N. H. M., et al. (2018). Optimization of the acid-cyclization conditions. ResearchGate. [Link]
-
Ram, S., & Perumattam, J. (2006). A Simple Synthesis of 2-Thiohydantoins. ResearchGate. [Link]
-
User "Wurtz-Fittig". (2025). Is deprotonation limiting the product formation in this thiohydantoin synthesis? Chemistry Stack Exchange. [Link]
-
Stanić, P., Šmit, B., & Milenković, D. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8, 699-706. [Link]
Sources
- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Improved initial yields in C-terminal sequence analysis by thiohydantoin chemistry using purified diphenylphosphoryl isothiocyanate: NMR evidence for a reaction intermediate in the coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one for Biological Assays
Welcome to the technical support center for optimizing the solubility of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one and related mercapto-imidazolone derivatives in your biological assays. This guide provides a structured, question-and-answer approach to troubleshoot common solubility challenges, ensuring the accuracy and reliability of your experimental data. Poor compound solubility can lead to underestimated activity, variable results, and inaccurate structure-activity relationships (SAR)[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Solubility Assessment & Stock Solution Preparation
Q1: I'm starting with a new batch of this compound. What is the best solvent to prepare my initial stock solution?
A1: For most nonpolar, organic small molecules like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][4] It is a powerful, water-miscible solvent capable of dissolving a wide range of compounds for biological assays.[5] It is common practice to prepare a high-concentration stock solution, typically between 10-30 mM, in 100% DMSO.[1] However, it's important to note that not all compounds are soluble at these concentrations even in DMSO.[2]
Protocol for Initial Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is not complete, gentle warming in a water bath (30-40°C) for 5-10 minutes can be attempted.
-
Visually inspect the solution for any undissolved particulate matter. A clear solution is indicative of complete dissolution.
-
Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound precipitation.[1][2]
Q2: My compound, this compound, is precipitating in the aqueous assay buffer after dilution from the DMSO stock. What's happening and how can I fix it?
A2: This phenomenon is a common challenge known as "precipitation upon dilution" and occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[6] The dramatic shift in solvent polarity causes the compound to "crash out" of the solution.[6]
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: A widely accepted standard for final DMSO concentration in most cell-based assays is between 0.5% and 1%.[6][7][8] Higher concentrations can be toxic to cells and can also increase the likelihood of your compound precipitating.[6][7]
-
Lower the Highest Compound Concentration: Often, the simplest solution is to reduce the starting concentration in your dose-response curve.[1] This decreases the probability of exceeding the compound's aqueous solubility limit.
-
Optimize the Dilution Protocol: Avoid preparing an intermediate aqueous solution from your DMSO stock before adding it to the final assay media. This extended time in a high-concentration aqueous environment increases the risk of precipitation.[1]
Advanced Solubilization Strategies
Q3: I've optimized my DMSO concentration and dilution protocol, but this compound still shows poor solubility. What are my next steps?
A3: When standard approaches are insufficient, a systematic exploration of advanced solubilization techniques is necessary. These include the use of co-solvents, pH adjustment, surfactants, and cyclodextrins. It is critical to perform vehicle control experiments for any new excipient to ensure it does not interfere with your assay.[9]
Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of nonpolar compounds.[10]
Recommended Co-solvents:
Experimental Protocol for Co-solvent Testing:
-
Determine the maximum tolerable concentration of the co-solvent in your specific assay by running vehicle controls.
-
Prepare your aqueous assay buffer containing the predetermined, non-interfering concentration of the co-solvent.
-
Add your DMSO stock of this compound to the co-solvent-containing buffer and observe for precipitation.
pH Adjustment
Workflow for pH Optimization:
-
Prepare a series of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
Ensure your biological system (e.g., cells, enzymes) remains viable and active across this pH range.
-
Test the solubility of your compound at each pH to identify the optimal condition. The Henderson-Hasselbalch equation can provide a theoretical basis for this, though experimental verification is crucial as aggregation and other factors can cause deviations.[16][17][18]
Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[19] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[19][20][21]
Commonly Used Surfactants in Biological Assays:
-
Tween® 20 (Polysorbate 20)
-
Triton™ X-100
-
Sodium Dodecyl Sulfate (SDS)
Considerations for Surfactant Use:
-
Surfactants are typically used at low concentrations, often between 0.01% and 0.1%.[14]
-
It is essential to use surfactants at concentrations above their critical micelle concentration (CMC) to ensure micelle formation and drug encapsulation.[19][21]
-
Ionic surfactants like SDS can be more effective but may also be more likely to denature proteins or disrupt cell membranes. Non-ionic surfactants like Tween® 20 are generally milder.[19]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and enhancing its solubility.[22][23][24]
Types of Cyclodextrins:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[25]
Benefits of Cyclodextrins:
Experimental Protocol for Cyclodextrin Use:
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add the this compound (from DMSO stock) to the cyclodextrin-containing buffer.
-
Allow time for the inclusion complex to form (this can be facilitated by gentle mixing or sonication).
Understanding Solubility: Kinetic vs. Thermodynamic
Q4: I've heard the terms "kinetic" and "thermodynamic" solubility. What is the difference and why does it matter for my assay?
A4: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results and troubleshooting precipitation issues.[29][30]
-
Kinetic Solubility: This is measured by adding a compound pre-dissolved in an organic solvent (like DMSO) to an aqueous buffer and determining the concentration at which it begins to precipitate.[30][31] This is the more relevant measure for most high-throughput screening (HTS) and in vitro biological assays where stock solutions in DMSO are used.[32][33] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a temporary supersaturated state.[29][30][31]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer, allowing it to reach equilibrium (which can take 24-72 hours), and then measuring the concentration of the dissolved compound.[29][30][34] This is more relevant for later-stage drug development and formulation studies.[30]
For your biological assays with this compound, you are primarily dealing with and trying to optimize its kinetic solubility .
Data Summary & Visualization
Table 1: Troubleshooting Guide for Solubility Issues with this compound
| Issue | Potential Cause | Recommended Action | Key Considerations |
| Precipitation upon dilution from DMSO stock | Exceeding aqueous solubility limit; high final DMSO concentration. | 1. Lower the highest test concentration.[1] 2. Reduce final DMSO concentration to ≤0.5-1%.[6] 3. Optimize dilution method.[1] | Ensure DMSO concentration is consistent across all wells, including controls.[6] |
| Compound remains insoluble despite optimized DMSO | The compound has inherently low aqueous solubility. | 1. Co-solvents: Add PEG 300/400 or ethanol to the assay buffer.[10][11] 2. pH Adjustment: Test solubility in buffers of varying pH if the compound is ionizable.[14] | Always run vehicle controls to check for assay interference.[9] |
| Persistent solubility issues with single-agent excipients | Complex solubility challenges requiring a multi-faceted approach. | 1. Surfactants: Use non-ionic surfactants like Tween® 20 (0.01-0.1%).[14][35] 2. Cyclodextrins: Employ β-CD or HP-β-CD to form inclusion complexes.[22][25] 3. Combination: Consider a formulation with both a co-solvent and a surfactant.[9] | Surfactants can interfere with some assays; cyclodextrins are often a safer alternative.[7][26] |
Diagram 1: Systematic Workflow for Improving Compound Solubility
Caption: A decision tree for troubleshooting solubility.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Avdeef, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Oja, M., et al. (2017). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 31(10), 865-878. [Link]
-
Alsenz, J., & Kansy, M. (2007). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 329-338. [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(12), 2843. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Papanastasiou, I., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 829-833. [Link]
-
Al-Hayali, O., et al. (2015). Comparison of kinetic solubility with equilibrium solubility (μM) of solid samples. ResearchGate. [Link]
-
Shirse, P., et al. (2012). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. International Journal of Research in Pharmacy and Chemistry, 2(1), 222-231. [Link]
-
Anonymous. (2024). BCS Class II Drug Formulation with Cyclodextrin Complexation Review. LinkedIn. [Link]
-
Kudalkar, S., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 962-966. [Link]
-
Sravani, B., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(8), 3215-3226. [Link]
-
Sharma, N., & Nanda, A. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 518-527. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Ortiz, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2747-2757. [Link]
-
Scott, A. D., & Gilbert, A. M. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
-
Andersen, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 825-830. [Link]
-
Grienke, U., et al. (2018). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 61(23), 10401-10414. [Link]
-
Kim, H. J., & Lee, J. Y. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(11), 1545-1552. [Link]
-
Ortiz, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2059-2080. [Link]
-
Avdeef, A., et al. (2007). Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ResearchGate. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Andersen, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]
-
Andersen, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Andersen, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Amidon, G., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Khan Academy [khanacademy.org]
- 16. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BCS Class II Drug Formulation with Cyclodextrin Complexation Review [wisdomlib.org]
- 24. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 25. ijrpc.com [ijrpc.com]
- 26. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 27. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 28. ijpcbs.com [ijpcbs.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. books.rsc.org [books.rsc.org]
- 34. m.youtube.com [m.youtube.com]
- 35. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Resolving Co-eluting Impurities in the Purification of Imidazol-4-ones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying imidazol-4-ones. Co-eluting impurities are a frequent challenge in the synthesis of these valuable heterocyclic compounds, often leading to delays in research and development. This document provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you achieve high purity for your target imidazol-4-one.
Introduction: The Challenge of Purifying Imidazol-4-ones
Imidazol-4-ones are a critical scaffold in medicinal chemistry due to their diverse biological activities.[1][2] Their synthesis can often result in a mixture of the desired product along with structurally similar impurities, such as diastereomers, enantiomers, or reaction byproducts.[3] These impurities frequently co-elute with the target compound during chromatographic purification, making their separation a significant hurdle. This guide will equip you with the knowledge and techniques to effectively resolve these co-eluting impurities.
Troubleshooting Guide: Resolving Co-eluting Impurities
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of imidazol-4-ones.
Q1: My imidazol-4-one is co-eluting with an impurity during normal-phase column chromatography. How can I improve the separation?
A1: Co-elution in normal-phase chromatography is a common problem that can often be resolved by systematically optimizing your chromatographic conditions.[4][5]
Underlying Cause: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase and solubilities in the mobile phase, resulting in nearly identical retention times.
Troubleshooting Workflow:
Caption: Workflow for optimizing normal-phase chromatography.
Step-by-Step Protocol for Mobile Phase Optimization:
-
Analyze Polarity: Use Thin Layer Chromatography (TLC) to assess the relative polarity of your imidazol-4-one and the co-eluting impurity.[4]
-
Adjust Solvent Ratio:
-
If the spots are high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
If the spots are low on the TLC plate (low Rf), increase the polarity of the mobile phase.
-
-
Incorporate a Different Solvent: If adjusting the solvent ratio is not effective, introduce a third solvent to the mobile phase to alter the selectivity. For example, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate system can significantly change the separation.[4]
-
Utilize a Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This can effectively separate compounds with close Rf values.[5]
Recommended Solvent Systems for Imidazol-4-ones:
| Solvent System Components | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar imidazol-4-ones.[5] |
| Chloroform / Methanol | Medium to High | An alternative to dichloromethane/methanol.[5] |
| Additive: Triethylamine (0.1-1%) | N/A | Can reduce tailing of basic compounds like imidazol-4-ones by neutralizing acidic sites on the silica gel.[5] |
Changing the Stationary Phase:
If mobile phase optimization fails, consider using a different stationary phase.[5]
-
Alumina: Can offer different selectivity compared to silica gel, especially for basic compounds.
-
Florisil: A magnesium silicate adsorbent that can be effective for separating compounds of similar polarity.[6]
-
Deactivated Silica Gel: If your compound is sensitive to the acidity of silica gel, you can use deactivated silica gel to prevent degradation.[6]
Q2: I have a pair of diastereomeric imidazol-4-ones that are co-eluting. What is the best approach to separate them?
A2: Separating diastereomers often requires a more specialized chromatographic approach.
Underlying Cause: Diastereomers have different physical properties, but these differences can be subtle, leading to very similar chromatographic behavior.
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than standard column chromatography and is often the method of choice for separating diastereomers.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity for chiral separations and is sometimes more effective than HPLC.[7]
HPLC Optimization Strategy for Diastereomer Separation:
Caption: A systematic approach to HPLC method development for diastereomer separation.
Step-by-Step HPLC Protocol:
-
Initial Screening: Start with a standard C18 reverse-phase column and a mobile phase of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.[9]
-
Mobile Phase Optimization:
-
Stationary Phase Selection: If a C18 column is not effective, try a different stationary phase. Phenyl-hexyl or cyano (CN) columns offer different separation mechanisms that may resolve the diastereomers.[9]
-
Temperature Optimization: Varying the column temperature can sometimes improve separation by affecting the interaction kinetics between the analytes and the stationary phase.
Chiral Chromatography for Enantiomers:
If you are dealing with enantiomers, a chiral stationary phase (CSP) is necessary for separation.[10][11][12][13] Polysaccharide-based chiral columns are commonly used for the separation of imidazole derivatives.[10][11]
Q3: My imidazol-4-one is still impure after chromatography. What other purification techniques can I use?
A3: When chromatography is insufficient, crystallization is a powerful alternative for purification.[14][15][16]
Underlying Cause: Crystallization is a highly selective process where the desired compound preferentially forms a crystal lattice, leaving impurities behind in the solvent.[17][18]
Crystallization Troubleshooting Workflow:
Caption: A general workflow for the purification of a solid compound by crystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve your imidazol-4-one when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[19]
-
Dissolution: In a flask, add the minimum amount of hot solvent to completely dissolve your impure compound.[19]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Rapid cooling can trap impurities in the crystal lattice.[20]
-
Inducing Crystallization (if necessary): If crystals do not form, you can try:
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.[19]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Common Crystallization Techniques:
| Technique | Description | Best For |
| Cooling Crystallization | Dissolving the compound in a hot solvent and allowing it to cool.[16] | Compounds with temperature-dependent solubility. |
| Anti-solvent Crystallization | Adding a solvent in which the compound is insoluble to a solution of the compound.[16] | Compounds that are highly soluble in one solvent but poorly soluble in another. |
| Evaporation Crystallization | Slowly evaporating the solvent from a solution to induce crystallization.[16] | Temperature-sensitive compounds. |
Frequently Asked Questions (FAQs)
Q: How can I determine if a chromatographic peak is pure?
A: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector can assess peak purity by comparing UV-Vis spectra across the peak. A consistent spectrum indicates a pure peak, while a changing spectrum suggests co-elution.[9] Coupling HPLC with a mass spectrometer (LC-MS) is even more definitive, as it can detect the presence of multiple compounds with different mass-to-charge ratios within a single peak.[9][21]
Q: What is "dry loading" and how can it improve my column chromatography?
A: Dry loading involves adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This can lead to better separation by ensuring a more even application of the sample to the stationary phase.[5] To do this, dissolve your compound in a volatile solvent, add silica gel, and then evaporate the solvent to obtain a free-flowing powder that can be carefully added to the top of your column.[5]
Q: My imidazol-4-one is an oil. Can I still purify it by crystallization?
A: If your compound is an oil, direct crystallization is not possible. However, you may be able to form a solid salt derivative (e.g., a hydrochloride or tartrate salt) that can then be purified by crystallization. Alternatively, techniques like acid-base extraction can be used to purify basic imidazol-4-ones.[5]
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Hilaris Publisher. (n.d.). Optimizing Pharmaceutical Production with Advanced Separation Technologies.
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
- Hilaris Publisher. (n.d.). Optimizing Pharmaceutical Production with Advanced Separation Technologies.
- (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
- (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- Wikipedia. (n.d.). Crystallization.
- (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- ResearchGate. (2025). Crystallization Processes in Pharmaceutical Technology and Drug Delivery Design.
- PubMed. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines.
- (2025). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
- (2025). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
- PubMed. (2004). Evaluation of chiral purity for a substituted imidazole p38 MAP kinase inhibitor and its intermediates using a single chiral capillary electrophoresis method.
- BenchChem. (n.d.). dealing with co-eluting impurities during Paridiformoside purification.
- Semantic Scholar. (2023). Simultaneous Enantioseparation of Three Chiral Antifungal Pesticides by Hydroxypropyl-γ-CD-Modified Micellar Electrokinetic.
- Organic Chemistry Frontiers (RSC Publishing). (2020). The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products.
- ResearchGate. (2012). Imidazol concentration for His-Trap purification.
- ResearchGate. (n.d.). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products.
- PubMed. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry.
- (2022). How can I remove impurities from His tagged recombinant protein purification?
Sources
- 1. researchgate.net [researchgate.net]
- 2. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00764A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. jocpr.com [jocpr.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. syrris.com [syrris.com]
- 17. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallization - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one and its Thiohydantoin Analog
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, five-membered nitrogen-containing rings are of particular interest due to their versatile biological activities. This guide provides an in-depth comparison of two such scaffolds: 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one, a derivative of the 2-mercapto-imidazol-4-one core, and its structural analog from the well-established thiohydantoin class.
Thiohydantoins, which are sulfur analogs of hydantoins, have long captured the attention of researchers, leading to a wealth of derivatives with demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The 2-mercapto-imidazol-4-one core, while structurally similar, presents a distinct electronic and steric profile that warrants a comparative investigation. This guide synthesizes available experimental data to objectively compare their biological activities, explains the rationale behind key experimental protocols, and provides a framework for researchers engaged in the discovery of novel therapeutic agents based on these heterocyclic systems.
Structural Overview and Synthesis Rationale
The fundamental difference between the two molecules lies in the arrangement of heteroatoms within the five-membered ring. This compound features two nitrogen atoms at positions 1 and 3, whereas its 2-thiohydantoin analog also contains nitrogens at these positions but is formally a derivative of imidazolidine-2,4-dione, with the carbonyl at position 2 replaced by a thiocarbonyl group.[1][4]
Figure 1: Core Chemical Structures
The synthesis of thiohydantoin derivatives is well-documented and often involves the reaction of α-amino acids with thiocyanates or isothiocyanates.[2][4] A common and efficient method involves heating a mixture of an α-amino acid with thiourea.[2] Imidazole derivatives can be synthesized through various condensation reactions, such as the Debus-Radziszewski reaction, which provides a versatile route to substituted imidazoles.[5]
Comparative Biological Activities
While direct comparative studies on this compound are limited, we can infer its potential activities from studies on related imidazole derivatives and contrast them with the extensive data available for thiohydantoins.
Antimicrobial (Antibacterial & Antifungal) Activity
Both imidazole and thiohydantoin scaffolds are prominent in the development of antimicrobial agents.[5][6]
Thiohydantoin Analogs: Thiohydantoin derivatives have demonstrated a broad spectrum of activity. Studies have reported their efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[6][7][8] Some derivatives exhibit potent fungicidal activity against pathogens like Botrytis cinerea and Alternaria solani.[1] The mechanism often involves the disruption of essential cellular processes. For instance, some 5-arylidine-2-thiohydantoins have shown potent inhibition of Mycobacterium tuberculosis growth.[1][4]
Imidazole-4-one and its Derivatives: Imidazole derivatives are renowned for their antifungal properties, with many commercial drugs like ketoconazole and miconazole built on this core.[9] Their mechanism often involves inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. The antibacterial activity of imidazole derivatives is also significant, with demonstrated effects against a range of bacterial strains by interfering with DNA replication, cell wall synthesis, or cell membrane integrity.[5][10] Substituted imidazole-5-(4H)ones have been found to be potent antibacterial agents, with activity influenced by the nature of the substituents on the ring.[11]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Activity (MIC/IC₅₀) | Reference |
| Thiohydantoin Derivatives | Staphylococcus aureus | MIC: 940 - 1921 µM | [7] |
| Mycobacterium tuberculosis | IC₅₀: 4.5 - 6.7 µM | [1][4] | |
| Botrytis cinerea | Inhibition Rate: 71.9% | [1] | |
| Candida albicans | Active | ||
| Imidazole Derivatives | Staphylococcus aureus | Active | [11][12] |
| Escherichia coli | Active | [12] | |
| Candida albicans | Active | [9] | |
| Aspergillus niger | Active | [9] |
Note: Data is compiled from various derivatives within each class to show general potential. MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal inhibitory concentration.
Anti-inflammatory and Anticancer Activity
Thiohydantoins have also been investigated for other therapeutic applications.
-
Anti-inflammatory Activity: Certain 2-thioxoimidazolidin-4-one analogues have shown potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[3]
-
Anticancer Activity: The thiohydantoin ring is a core component of Enzalutamide, an FDA-approved drug for castration-resistant prostate cancer, which functions as an androgen receptor antagonist.[3][13] Numerous studies have explored novel thiohydantoin derivatives for their activity against various cancer cell lines.[8]
-
Imidazole Derivatives: The imidazole scaffold is also present in various compounds with anticancer and anti-inflammatory properties, though it is more famously associated with antimicrobial applications.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Objective: To quantitatively measure the in-vitro activity of a test compound by determining the lowest concentration that inhibits the visible growth of a microorganism.
Causality Behind Experimental Design:
-
Medium Choice: RPMI 1640 (for fungi) or Mueller-Hinton Broth (for bacteria) are standardized media that support the growth of a wide range of pathogens while having minimal interference with the test compounds.[15][16]
-
Inoculum Standardization: The concentration of the microbial inoculum is precisely controlled (e.g., to 5 x 10⁵ CFU/mL) because a higher density of microbes could overwhelm the antimicrobial agent, leading to falsely high MIC values.[17]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for an accurate determination of the MIC endpoint across a wide range of potential activities.[14]
-
Controls: Positive (microbe, no compound) and negative (no microbe, no compound) controls are critical to validate that the microbe is viable and that the medium is not contaminated, respectively.[15]
Step-by-Step Broth Microdilution Protocol
-
Preparation of Compound Stock: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Microtiter Plate Preparation: Dispense 100 µL of sterile broth medium into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL from this well to the next well. Repeat this process across the row to create a two-fold serial dilution. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to a specific cell density. Dilute this suspension into the test medium to achieve the final desired inoculum concentration.[17]
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the negative control wells). The final volume in each well is now 200 µL, and the compound concentrations are halved.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C) for 18-24 hours for bacteria or 24-48 hours for yeast.[18]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[15]
Workflow Visualization
Conclusion and Future Outlook
The comparison between this compound and its thiohydantoin analog reveals two scaffolds with significant, albeit potentially distinct, therapeutic promise. Thiohydantoins are a well-established class with a vast body of research supporting their broad-spectrum biological activities, including notable successes in anticancer and anti-inflammatory applications.[3][13] The imidazole core, represented by the specific imidazol-4-one derivative, is a powerhouse in the antifungal domain and possesses considerable antibacterial potential.[9][11]
The presence of the benzyl group on both structures likely enhances hydrophobicity, which can influence cell membrane penetration and interaction with molecular targets. However, the subtle differences in the ring structure—the placement and nature of the carbonyl and thiocarbonyl groups—will ultimately dictate the specific biological profile and mechanism of action.
For researchers, this guide highlights that while both compound classes are promising starting points for drug discovery, their historical strengths differ. A program targeting novel antifungals might prioritize the imidazole-4-one scaffold, while a search for androgen receptor modulators would logically build upon the thiohydantoin core. Future head-to-head experimental studies using standardized protocols are necessary to definitively delineate the activity profiles of these two closely related but distinct heterocyclic systems.
References
-
Al-Majdhoub, M., Ali, M. A., & Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
Montazerozohori, M., & Zohreh, N. (2012). A Simple Synthesis of 2-Thiohydantoins. Molecules. [Link]
-
Tejchman, W., Pańczyk, K., et al. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules. [Link]
-
Camargo de Carvalho, V., et al. (2019). Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids. Letters in Drug Design & Discovery. [Link]
-
Bentham Science Publishers. (2019). Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids. Letters in Drug Design & Discovery. [Link]
-
Abdellatif, K. R. A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules. [Link]
-
Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
PubMed. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules. [Link]
-
Al-Amiery, A. A., et al. (2022). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal. [Link]
-
ACS Publications. (2023). Design, Synthesis, and Antifungal/Antioomycete Activity of Thiohydantoin Analogues Containing Spirocyclic Butenolide. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]
-
Al-Hussain, S. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Functional Biomaterials. [Link]
-
ResearchGate. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. [Link]
-
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
-
Patnaik, D., & Das, H. P. (1981). Synthesis, Antibacterial and Antifungal Activity of Some New Thiohydantoin Derivatives. Journal of the Indian Chemical Society. [Link]
-
Ellis, G. P., et al. (1970). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology. [Link]
-
WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
-
Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]
-
NIH. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Scientific Reports. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Egyptian Journal of Chemistry. [Link]
-
NIH. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
-
YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. [Link]
-
NIH. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. [Link]
-
NIH. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Routledge. (2005). Antimicrobial Susceptibility Testing Protocols. [Link]
-
APEC. Antimicrobial Susceptibility Testing. [Link]
-
Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]
-
NIH. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
-
NIH. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
PubMed. (2009). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. [Link]
-
Sci-Hub. (1982). ChemInform Abstract: SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF SOME NEW THIOHYDANTOIN DERIVATIVES. Chemischer Informationsdienst. [Link]
-
PubMed. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
NIH. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases. [Link]
-
El-serwy, W. S., et al. (2017). Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (2023). A Practical Guide to Antifungal Susceptibility Testing. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sci-Hub. Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids / Letters in Drug Design & Discovery, 2019 [sci-hub.se]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. woah.org [woah.org]
- 15. apec.org [apec.org]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one: A Modern Approach to a Valuable Scaffold
Introduction: The Significance of the 2-Thiohydantoin Core
The 2-thiohydantoin moiety, a sulfur analog of hydantoin, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives, including 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one, are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the thiohydantoin ring allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a key objective for researchers.[1]
This guide provides an in-depth comparison between a classical, multi-step synthesis and a modern, streamlined one-pot approach for the preparation of this compound. We will delve into the mechanistic rationale behind each route, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies based on key performance indicators.
The Classical Approach: A Stepwise Construction
Traditional syntheses of 3-substituted 2-thiohydantoins often involve a stepwise approach, typically starting from an α-amino acid and an isothiocyanate. This method, while reliable, can be time-consuming and may require the isolation of intermediates, potentially leading to lower overall yields.
A representative classical synthesis of this compound involves the reaction of glycine with benzyl isothiocyanate to form an intermediate thiourea, which is then cyclized under acidic or basic conditions.
Experimental Protocol: Classical Synthesis
Step 1: Synthesis of N-benzyl-N'-carboxymethylthiourea
-
To a solution of glycine (1.0 eq) in a 1:1 mixture of ethanol and water, add triethylamine (1.1 eq).
-
To this solution, add benzyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-benzyl-N'-carboxymethylthiourea.
Step 2: Cyclization to this compound
-
Suspend the N-benzyl-N'-carboxymethylthiourea (1.0 eq) in acetic anhydride (5-10 vol).
-
Heat the mixture to reflux (approximately 140°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
}
Figure 1: Workflow for the classical synthesis.
A Modern Alternative: The One-Pot Synthesis
In contrast to the classical method, modern synthetic strategies prioritize efficiency, atom economy, and reduced reaction times. One-pot reactions, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, exemplify this approach. Such methods are often more environmentally friendly due to reduced solvent usage and waste generation.
A proposed one-pot synthesis for this compound involves the three-component reaction of benzylamine, glycine, and carbon disulfide.
Experimental Protocol: One-Pot Synthesis
-
In a sealed microwave reactor vessel, combine glycine (1.0 eq), benzylamine (1.0 eq), and carbon disulfide (1.2 eq) in a minimal amount of a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Add a catalytic amount of a base, such as triethylamine or potassium carbonate (0.1 eq).
-
Seal the vessel and heat the mixture under microwave irradiation at 100-120°C for 15-30 minutes.
-
Monitor the pressure within the vessel to ensure it remains within safe limits.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Acidify the reaction mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure this compound.
}
Figure 2: Workflow for the one-pot synthesis.
Comparative Analysis: Performance and Practicality
To provide an objective comparison, the following table summarizes the key performance indicators for both the classical and the modern one-pot synthetic routes. The data presented is based on typical results reported in the literature for analogous transformations.
| Parameter | Classical Route | One-Pot Route | Advantage of One-Pot Route |
| Number of Steps | 2 | 1 | Fewer steps, reduced handling |
| Reaction Time | 14-22 hours | 15-30 minutes | Significantly faster |
| Typical Yield | 60-75% | 80-90% | Higher overall yield |
| Reagents | Benzyl isothiocyanate, Acetic anhydride | Benzylamine, Carbon disulfide | More readily available and less hazardous starting materials |
| Solvent Usage | Moderate to high | Low | More environmentally friendly |
| Work-up | Intermediate isolation, multiple extractions | Simple precipitation and filtration | Simpler and faster purification |
| Energy Consumption | Conventional heating for extended periods | Microwave irradiation for a short duration | More energy-efficient |
Validation of the Final Product: Spectroscopic Analysis
Regardless of the synthetic route, the structural integrity of the final product, this compound, must be rigorously confirmed. The following spectroscopic data are characteristic of the target compound:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic and methylene), as well as a singlet for the methylene protons of the imidazolone ring. The N-H and S-H protons may appear as broad singlets, and their chemical shifts can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (C=O), the thiocarbonyl carbon (C=S), and the carbons of the benzyl and imidazolone rings.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration, the C=O stretching of the amide, and the C=S stretching vibration.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂OS, MW: 206.26 g/mol ).[2][3]
Conclusion: A Clear Path to Efficiency
This comparative guide demonstrates that while the classical, stepwise synthesis of this compound is a viable method, the modern one-pot approach offers significant advantages in terms of efficiency, yield, and environmental impact. The dramatic reduction in reaction time, coupled with a simpler work-up procedure and the use of more benign reagents, makes the one-pot synthesis a superior choice for the rapid and scalable production of this valuable heterocyclic scaffold. For researchers and drug development professionals, the adoption of such modern synthetic methodologies is crucial for accelerating the discovery and development of new therapeutic agents.
References
-
Al-Salahi, R., et al. (2018). Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice. Journal of Photochemistry and Photobiology B: Biology, 183, 224-230. Available at: [Link]
-
Khan, I., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1251, 132008. Available at: [Link]
-
Reddy, T. Y., et al. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives via multi-component approach. Records of Natural Products, 8(3), 284-290. Available at: [Link]
-
Taha, M. O., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(11), 3141. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazolone Derivatives
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison and procedural roadmap for the cross-validation of analytical methods tailored for imidazolone derivatives. Moving beyond a simple checklist, we will explore the scientific rationale behind methodological choices, ensuring that the protocols described are inherently self-validating and grounded in established regulatory principles. Our focus is on generating reliable, reproducible, and transferable analytical data, a cornerstone of successful research and development.
The Imperative of Method Validation in Imidazolone Analysis
Imidazolone derivatives, a critical class of compounds used extensively as herbicides in agriculture, demand precise and accurate quantification for environmental monitoring, residue analysis, and toxicological studies. The integrity of data generated from these analyses underpins regulatory compliance and environmental safety assessments.
An analytical method, once developed, must undergo a rigorous validation process to prove it is fit for its intended purpose.[1] However, in a globalized scientific environment, it is common for a method to be used across different laboratories, by different analysts, or on different instruments. This is where cross-validation , often in the context of an Analytical Method Transfer (AMT) , becomes paramount.[2][3]
Cross-validation is the documented process of verifying that a validated analytical method performs equivalently in a different setting.[4][5] It is not merely a repeat of the initial validation; it is a comparative assessment to ensure that results are reproducible and reliable, regardless of where the analysis is performed.[4][6] This process is a regulatory and scientific necessity, safeguarding against issues like delayed product releases, costly retesting, and loss of data confidence.[2]
The relationship between these quality assurance steps can be visualized as a lifecycle.
Caption: Lifecycle of an analytical method.
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical technique is the foundation of any method. For imidazolone derivatives, two platforms dominate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and a UV detector measures their absorbance of light. It is a workhorse in many QC labs due to its robustness and cost-effectiveness. However, its specificity can be limited in complex matrices where other compounds might absorb light at the same wavelength.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex samples like soil, plasma, or food products.[9][10] After chromatographic separation, the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. A second stage of mass analysis (MS/MS) provides exceptional selectivity and sensitivity, minimizing matrix interference.[11][12]
The table below compares these methods based on key performance attributes relevant to imidazolone analysis.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Selectivity | Moderate | Very High | MS/MS can distinguish the target analyte from matrix components with identical retention times, a significant challenge for UV detection.[13] |
| Sensitivity (LOQ) | µg/mL range | ng/mL to pg/mL range | Mass spectrometry is inherently more sensitive, crucial for residue analysis where Maximum Residue Limits (MRLs) are low.[10] |
| Matrix Effect | Low to Moderate | Potentially High | Co-eluting matrix components can enhance or suppress the ionization of the target analyte in the MS source, requiring careful management.[1][12] |
| Robustness | High | Moderate to High | HPLC-UV systems are generally simpler and less prone to variability from minor changes. MS systems require more stringent control of parameters. |
| Cost & Complexity | Lower | Higher | The instrumentation and expertise required for LC-MS/MS are more significant. |
The Cross-Validation Protocol: A Framework for Success
A successful cross-validation study hinges on a comprehensive and mutually agreed-upon protocol. This document is the blueprint for the entire process and must be finalized before any experimental work begins.[2][14][15]
Key Components of the Method Transfer Protocol:
-
Objective and Scope: Clearly state the purpose of the transfer and the specific analytical method being cross-validated.[14][16]
-
Responsibilities: Define the roles of the Transferring Unit (TU) and the Receiving Unit (RU).[3][16]
-
Materials and Instruments: List all critical reagents, standards, quality controls, and specify the exact instrument models and column types to be used.[14]
-
Analytical Procedure: Provide the standard operating procedure (SOP) in exhaustive detail. Ambiguity is a primary cause of transfer failure.[3]
-
Experimental Design: Outline the samples to be tested (e.g., number of QC batches, concentrations) and the sequence of analysis.
-
Acceptance Criteria: Pre-define the specific, objective criteria that will be used to judge the success of the validation.[2][14] This is arguably the most critical section.
Caption: Workflow for a comparative cross-validation study.
Experimental Design and Acceptance Criteria
The most common approach for cross-validation is comparative testing , where both the TU and RU analyze the same set of samples.[2] The results are then statistically compared against the pre-defined acceptance criteria.
Key Parameters for Comparison:
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true (nominal) value. Assessed using Quality Control (QC) samples at low, medium, and high concentrations. | The mean result for each QC level should be within ±15% of the nominal value.[17] |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay). | The Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) should not exceed 15%.[18] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks should be present at the retention time of the analyte in blank matrix samples. Response should be <20% of the LLOQ.[13] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Response at the LOQ should be reproducible with accuracy within ±20% and precision (%RSD) ≤ 20%. |
Case Study: Cross-Validation of an LC-MS/MS Method for Imidazolinone Herbicides in Livestock Products
This section provides a practical, step-by-step protocol for the cross-validation of a multi-residue method for imidazolinone herbicides, adapted from established procedures.[11][19]
Objective: To transfer a validated UHPLC-MS/MS method for the simultaneous analysis of Imazapyr and Imazethapyr from an R&D laboratory (TU) to a remote QC laboratory (RU).
Experimental Protocol
1. Sample Preparation (QuEChERS Method) [11]
-
Weigh 5 g of homogenized sample (e.g., beef, chicken) into a 50 mL centrifuge tube.
-
Add 5 mL of 0.1 M potassium phosphate dibasic solution and shake for 10 minutes.
-
Add 0.5 mL of 6 N HCl and 5 mL of acetonitrile. Shake for an additional 10 minutes.
-
Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl), shake vigorously for 1 minute, and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing 150 mg MgSO₄ and 25 mg C18.
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Filter the supernatant through a 0.2 µm filter into an autosampler vial for analysis.
2. UHPLC-MS/MS Conditions [11]
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at high aqueous content and ramp up to high organic content to elute the analytes.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Data Comparison and Results
The following tables present hypothetical data from the successful transfer between the TU and RU.
Table 1: Comparison of Accuracy and Precision for Quality Control Samples
| Analyte | QC Level (ng/g) | Transferring Unit (TU) Mean Conc. (n=6) | TU Accuracy (%) | TU Precision (%RSD) | Receiving Unit (RU) Mean Conc. (n=6) | RU Accuracy (%) | RU Precision (%RSD) | Acceptance Criteria Met? |
| Imazapyr | 10 (LQC) | 9.8 | 98.0 | 5.2 | 10.4 | 104.0 | 6.1 | Yes |
| 50 (MQC) | 51.5 | 103.0 | 4.1 | 48.9 | 97.8 | 4.9 | Yes | |
| 100 (HQC) | 102.1 | 102.1 | 3.5 | 103.2 | 103.2 | 4.2 | Yes | |
| Imazethapyr | 10 (LQC) | 10.7 | 107.0 | 6.8 | 11.1 | 111.0 | 7.5 | Yes |
| 50 (MQC) | 49.2 | 98.4 | 4.5 | 50.9 | 101.8 | 5.3 | Yes | |
| 100 (HQC) | 97.8 | 97.8 | 3.9 | 96.5 | 96.5 | 4.8 | Yes |
Navigating Failures: Troubleshooting and Pitfalls
Not all method transfers succeed on the first attempt. A failure to meet acceptance criteria necessitates a thorough investigation.[3]
Common Causes of Failure:
-
Instrumental Differences: Even identically named instruments can have subtle performance differences. Column performance can also vary between batches.[3]
-
Ambiguous Procedure: Phrases like "vortex briefly" or "mix until dissolved" can be interpreted differently by analysts. The procedure must be explicit.[3]
-
Reagent and Standard Preparation: Errors in preparing stock solutions or differences in reagent purity can cause significant deviations.
-
Sample Handling and Stability: Degradation of analytes during shipment between labs can lead to lower results at the receiving unit. Stability must be confirmed.[20]
Investigation Strategy:
-
Review the Protocol: Both TU and RU leads should review the protocol and execution records together to identify any deviations.
-
Check System Suitability: Ensure all system suitability requirements were met in both labs.
-
Analyst Interview: Discuss the procedure step-by-step with the analysts to uncover subtle differences in technique.
-
Re-analysis: If the cause is not apparent, a joint re-analysis of a smaller set of samples, perhaps with an analyst from the TU observing the RU, can be highly effective.[14]
Final Word
Cross-validation of analytical methods for imidazolone derivatives is a rigorous but essential process for ensuring data quality and consistency across multiple sites. It is a collaborative effort that relies on meticulous planning, clear communication, and a deep understanding of the analytical science involved.[3][21] By treating method transfer not as a routine checkbox exercise but as a critical scientific study, organizations can build a robust foundation of trustworthy data to support their research and development goals.
References
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]
-
Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. [Link]
-
Lee, S., et al. (2022, June 16). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2016, November 11). Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil. [Link]
-
Medfiles. (2023, May 9). Best practices for analytical method transfers. [Link]
-
Contract Pharma. (2017, November 7). Analytical Method Transfer Best Practices. [Link]
-
ResearchGate. (2016, August 5). A simple and efficient method for imidazolinone herbicides determination in soil by ultra-high performance liquid chromatography–tandem mass spectrometry. [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
CABI Digital Library. Measurement uncertainty evaluation and in-house method validation of the herbicide iodosulfuron-methyl-sodium in water samples by using HPLC analysis. [Link]
-
Pharmuni. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
-
National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
MDPI. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. [Link]
-
Pharmuni. The Hidden Risks in Analytical Method Validation. [Link]
-
BioPharm International. Challenges in Analytical Method Development and Validation. [Link]
-
MDPI. Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. [Link]
-
Contract Pharma. (2018, May 25). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ResearchGate. (2024, September 12). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. [Link]
-
AKJournals. (2021, November 16). The RP-HPLC method development and validation for simultaneous determination of oryzalin and ethofumesate pesticides in soil and water. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019, April 26). Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
ResearchGate. (2021, November 17). The RP-HPLC method development and validation for simultaneous determination of oryzalin and ethofumesate pesticides in soil and water. [Link]
-
GSC Advanced Research and Reviews. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]
-
DuEPublico. Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. [Link]
-
Wikipedia. Cross-validation (analytical chemistry). [Link]
-
ResearchGate. In-laboratory method validation criteria for analysis of pesticide residues. [Link]
-
National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
Sources
- 1. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. contractpharma.com [contractpharma.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food [mdpi.com]
- 11. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharmabeginers.com [pharmabeginers.com]
- 17. e-b-f.eu [e-b-f.eu]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Small Molecule Inhibitors Targeting Mcl-1 and Human Neutrophil Elastase
This guide provides a comprehensive comparison of the efficacy of prominent inhibitors targeting two critical proteins in human disease: Myeloid Cell Leukemia 1 (Mcl-1), a key regulator of apoptosis, and Human Neutrophil Elastase (HNE), a serine protease involved in inflammation and tissue damage. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of inhibitors for these respective targets.
Introduction: The Therapeutic Significance of Mcl-1 and HNE Inhibition
The selective inhibition of specific protein targets is a cornerstone of modern drug discovery. Mcl-1 and HNE represent two distinct classes of therapeutic targets with significant implications in oncology and inflammatory diseases, respectively.
Mcl-1: A Gatekeeper of Cell Survival
Myeloid Cell Leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its primary function is to sequester pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[1] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to chemotherapy.[1][2] Consequently, the development of small molecule inhibitors that can disrupt the Mcl-1-mediated survival pathway is a highly pursued strategy in cancer therapy.[2]
Human Neutrophil Elastase: A Mediator of Inflammation and Tissue Destruction
Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[3] While essential for host defense against pathogens, dysregulated HNE activity can lead to the degradation of extracellular matrix proteins, such as elastin, resulting in tissue damage.[4] This pathological activity is implicated in a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), acute lung injury, and cystic fibrosis.[4][5] Therefore, the development of potent and selective HNE inhibitors is a key therapeutic goal for these diseases.[3]
Methodologies for Efficacy Evaluation
The assessment of inhibitor efficacy relies on a combination of biochemical and cell-based assays. These assays provide quantitative measures of an inhibitor's potency and its effects on cellular processes.
Biochemical Assays: Quantifying Target Engagement
Biochemical assays directly measure the interaction between an inhibitor and its target protein. Key parameters determined from these assays include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme or the binding of a ligand to a receptor by 50%.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to its target. A lower Ki value indicates a higher affinity.
-
Kd (Dissociation constant): The equilibrium constant for the dissociation of a ligand-protein complex. A lower Kd signifies a stronger interaction.
Commonly employed biochemical assays include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify protein-protein interactions. For Mcl-1, this can be used to measure the disruption of the Mcl-1/Bak or Mcl-1/Bim interaction.[6]
-
Fluorescence Polarization (FP) Assay: Measures the change in the polarization of fluorescently labeled ligands upon binding to a protein. This is a common method for determining the IC50 and Ki of Mcl-1 inhibitors.[6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive assay that measures the proximity of two molecules based on energy transfer between a donor and an acceptor fluorophore. It is frequently used to assess the binding affinity of inhibitors to Bcl-2 family proteins.[1][7]
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of molecules to a sensor surface in real-time, providing detailed kinetic information (on- and off-rates) in addition to binding affinity.[8]
-
Enzymatic Assays (for HNE): These assays typically involve a chromogenic or fluorogenic substrate that is cleaved by HNE, producing a detectable signal. The reduction in signal in the presence of an inhibitor is used to determine its potency.[9]
Cellular Assays: Assessing Biological Impact
Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context. These assays can determine:
-
GI50 (Half-maximal growth inhibition): The concentration of a compound that inhibits the growth of a cell population by 50%.[10]
-
Induction of Apoptosis: Assessed by methods such as Annexin V/Propidium Iodide staining and caspase activation assays.[6]
-
Cell Viability Assays: Methods like MTT or WST-8 assays are used to measure the metabolic activity of cells as an indicator of viability.[6][11]
Comparative Efficacy of Mcl-1 Inhibitors
A number of potent and selective Mcl-1 inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[2] The table below summarizes the efficacy of several notable Mcl-1 inhibitors.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Cell-Based Assay (GI50/IC50, nM) | Reference(s) |
| S63845 | Mcl-1 | - | - (Kd = 0.19) | - | [8][12] |
| A-1210477 | Mcl-1 | 0.454 | 26.2 | - | [8][12] |
| AZD5991 | Mcl-1 | 0.13 | 0.7 (FRET) | - | [8][12] |
| MIK665 (S64315) | Mcl-1 | 1.2 | 1.81 | - | [8][12] |
| UMI-77 | Mcl-1 | 490 | 310 | 1430 (Mcl-1/Bax disruption) | [6][8][12] |
| Maritoclax | Mcl-1 | - | 10,100 (Bim/Mcl-1 disruption) | - | [12] |
| VU661013 | Mcl-1 | 0.097 | - | - | [12][13] |
| Gambogic Acid | Pan-Bcl-2 | - | 790 (Mcl-1) | - | [8][12] |
| TW-37 | Bcl-2, Bcl-xL, Mcl-1 | 260 (Mcl-1) | - | - | [8][12] |
| Obatoclax | Pan-Bcl-2 | 220 (Bcl-2) | - | - | [8] |
Comparative Efficacy of Human Neutrophil Elastase (HNE) Inhibitors
The development of HNE inhibitors has been an active area of research for decades, leading to a variety of compounds with different mechanisms of action.[14]
| Inhibitor | Type | IC50 | Ki | Notes | Reference(s) |
| Sivelestat | Competitive | 0.06 µM | - | Specific for neutrophil elastase.[5][15] | [5][15] |
| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Irreversible | - | - | Forms a covalent bond with the active site.[15] | [15] |
| ONO-5046 | Acyl-enzyme inhibitor | 0.044 µM | 0.2 µM | Intravenously effective.[16] | [16] |
| Elastatinal | Natural product | - | - | Potent inhibitor.[15] | [15] |
| Trypsin Inhibitor, soybean | Protein | - | - | Also inhibits trypsin and other proteases.[15] | [15] |
| YM-47141 | Cyclic depsipeptide | 1.5 x 10⁻⁷ M | - | From Flexibacter sp.[5] | [5] |
| Symplostatin 10 | Natural product | 21 nM | - | From marine cyanobacteria.[5] | [5] |
| Lyngbyastatin 7 | Natural product | 23 nM | - | From marine cyanobacteria.[5] | [5] |
| Cyclotheonellazole A | Natural product | 0.034 nM | - | From a marine sponge.[5] | [5] |
Visualizing Mechanisms and Workflows
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway.
Caption: Role of Mcl-1 in regulating apoptosis.
General Experimental Workflow for Inhibitor Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of a novel inhibitor.
Caption: Workflow for inhibitor efficacy testing.
Conclusion
The development of potent and selective inhibitors against Mcl-1 and HNE holds immense promise for the treatment of cancer and inflammatory diseases, respectively. This guide has provided a comparative overview of the efficacy of several key inhibitors for these targets, highlighting the diverse chemical scaffolds and mechanisms of action being explored. The presented data, derived from established biochemical and cellular assays, serves as a valuable resource for researchers in the field. As our understanding of the complex biology of these targets deepens, we can anticipate the emergence of even more effective and targeted therapies in the future.
References
-
ACCR. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. [Link]
-
NIH. Neutrophil Elastase Inhibitors. [Link]
-
MDPI. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. [Link]
-
PubMed. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases. [Link]
-
ResearchGate. Current synthetic inhibitors of human neutrophil elastase. [Link]
-
ResearchGate. Development of Mcl-1 Inhibitors for Cancer Therapy. [Link]
-
NIH. Small molecule Mcl-1 inhibitors for the treatment of cancer. [Link]
-
ResearchGate. Table 1 In vitro activity of Mcl-1 inhibitors. [Link]
-
AACR Journals. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. [Link]
-
NIH. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents. [Link]
-
ACS Publications. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. [Link]
-
NIH. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. [Link]
-
ACS Publications. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. [Link]
-
PubMed. Synthetic inhibitors of elastase. [Link]
-
ResearchGate. Chemical structures of selective Mcl-1 inhibitors. The most prominent... [Link]
-
JBC. Inhibition of elastase and other serine proteases by heterocyclic acylating agents. [Link]
-
MDPI. Albumin Nanoparticles Harness Activated Neutrophils to Cross Vascular Barriers for Targeted Subcutaneous and Orthotopic Colon Cancer Therapy. [Link]
-
PubMed. Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. [Link]
-
NIH. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. [Link]
-
NIH. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. [Link]
-
PubMed. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[4][12][15]triazolo[4,3-a][8][12]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. [Link]
-
ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. [Link]
-
NIH. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. [Link]
Sources
- 1. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic inhibitors of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Selectivity of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (BMHI) for the Anti-Apoptotic Protein Mcl-1
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic selectivity of the novel compound 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (herein abbreviated as BMHI). For the purpose of this guide, we will operate under the working hypothesis that BMHI has been identified as a putative inhibitor of Myeloid cell leukemia-1 (Mcl-1), a high-priority target in oncology.
The central challenge in targeting Mcl-1 lies in achieving high selectivity against other anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family, particularly Bcl-xL and Bcl-2 itself, due to significant structural homology in their binding grooves.[1] Off-target inhibition can lead to unintended toxicities, making a thorough selectivity assessment paramount. This document outlines the causality behind experimental choices, provides detailed, self-validating protocols, and compares the potential performance of BMHI against established benchmark inhibitors.
The Target Landscape: Mcl-1 in the Intrinsic Apoptosis Pathway
Mcl-1 is a crucial pro-survival protein that prevents programmed cell death (apoptosis) by sequestering pro-apoptotic "effector" proteins like Bak and Bax.[2] In many cancers, Mcl-1 is overexpressed, effectively disabling the cell's natural self-destruct mechanism and contributing to therapeutic resistance.[2][3]
The mechanism of action for Mcl-1 inhibitors, known as BH3 mimetics, involves competitively binding to the BH3-binding groove on Mcl-1.[2][4] This displaces the pro-apoptotic proteins, which are then free to trigger mitochondrial outer membrane permeabilization, leading to caspase activation and cell death.[2] Understanding this pathway is critical for designing cellular assays that validate inhibitor efficacy.
Caption: Intrinsic apoptosis pathway showing the role of Mcl-1.
Establishing a Benchmark: Comparative Mcl-1 Inhibitors
To properly evaluate BMHI, its performance must be contextualized against well-characterized, potent, and selective Mcl-1 inhibitors. These compounds serve as positive controls and provide a benchmark for potency and selectivity goals.
| Compound | Mcl-1 Affinity (Kᵢ or IC₅₀) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference |
| S63845 | < 10 nM | > 1000-fold | > 1000-fold | [4][5] |
| AZD5991 | < 1 nM | > 10,000-fold | > 10,000-fold | [2][4] |
| AMG-176 | < 1 nM | > 10,000-fold | > 10,000-fold | [2][4] |
| BMHI | To Be Determined | To Be Determined | To Be Determined | N/A |
| Table 1: Performance of established Mcl-1 inhibitors to be used as benchmarks for evaluating BMHI. Selectivity is expressed as the ratio of IC₅₀ values (IC₅₀ off-target / IC₅₀ Mcl-1). |
A Validated Workflow for Selectivity Profiling
A multi-step, hierarchical approach is essential for building a robust selectivity profile. This workflow begins with high-throughput biochemical assays to establish potency and progresses to more complex biophysical and cellular assays to confirm the mechanism and on-target effects in a physiological context.
Sources
- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Reproducibility of Biological Assays for Mercapto-Imidazole Compounds
For researchers, scientists, and drug development professionals invested in the therapeutic potential of mercapto-imidazole compounds, the reproducibility of biological assays is not merely a technical detail—it is the bedrock of reliable data and confident decision-making. These sulfur-containing heterocyclic compounds exhibit a wide range of biological activities, from anti-inflammatory to potential antithrombotic effects, making the rigorous evaluation of their efficacy and mechanism of action paramount.[1][2][3] This guide provides an in-depth comparison of common biological assays for mercapto-imidazole compounds, focusing on the critical factors that govern their reproducibility and offering actionable protocols to enhance experimental robustness.
The Criticality of Reproducibility in Drug Discovery
In the landscape of drug discovery, irreproducible preclinical research is a significant barrier to translating promising compounds into clinical therapies.[4] The journey of a mercapto-imidazole candidate from initial hit identification to a potential therapeutic is paved with a multitude of biological assays. Variability in these assays can arise from numerous sources, including reagent inconsistency, cellular differences, instrument fluctuations, and human error.[5] Addressing these variables through standardized protocols and rigorous quality control is essential for generating reliable and comparable data.[5]
Comparing Biological Assays for Mercapto-Imidazole Compounds: A Reproducibility Perspective
The selection of a biological assay should be guided by the specific research question, the compound's mechanism of action, and, crucially, the assay's inherent reproducibility. Below is a comparative analysis of common assays used to evaluate mercapto-imidazole compounds.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in early-stage drug discovery to assess the toxic effects of compounds on cells. For mercapto-imidazole derivatives, these assays are crucial for determining the therapeutic window and identifying potential off-target effects.[6][7]
Common Methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.
Reproducibility Considerations:
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Cell Health and Passage Number | High | Use authenticated, low-passage cell lines and maintain consistent culture conditions.[8] |
| Seeding Density | High | Optimize and standardize cell seeding density to ensure even cell distribution.[9] |
| Reagent Quality and Consistency | High | Use high-quality, lot-controlled reagents and perform stringent quality control.[10] |
| Incubation Times | Medium | Precisely control incubation times for both compound treatment and assay development.[9] |
| Solubilization of Formazan (MTT) | Medium | Ensure complete solubilization of formazan crystals before reading absorbance. |
Enzyme Inhibition Assays
Many mercapto-imidazole compounds exert their therapeutic effects by inhibiting specific enzymes.[11] Therefore, enzyme inhibition assays are central to understanding their mechanism of action and potency.
Common Methods:
-
Biochemical Assays: These assays directly measure the activity of a purified enzyme in the presence of an inhibitor.
-
Cell-Based Enzyme Assays: These assays measure enzyme activity within a cellular context, providing more physiologically relevant data.
Reproducibility Considerations:
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Enzyme Purity and Activity | High | Use highly purified, well-characterized enzymes with consistent activity. |
| Substrate Concentration | High | Maintain a consistent substrate concentration, ideally at or below the Km value.[12] |
| Buffer Composition (pH, Ions) | High | Use a standardized buffer system and control for pH and ionic strength.[13] |
| Compound Solubility and Aggregation | Medium | Ensure complete solubilization of the test compound and screen for aggregators.[13] |
| Detection Method | Medium | Choose a robust and linear detection method with a high signal-to-noise ratio. |
Interplay of Factors Affecting Assay Reproducibility
The reproducibility of any biological assay is a multifactorial issue. The following diagram illustrates the key interconnected factors that must be controlled to ensure robust and reliable results.
Caption: Key factors influencing the reproducibility of biological assays.
Step-by-Step Protocols for Enhancing Reproducibility
Adherence to detailed and validated protocols is paramount for achieving reproducible results. Below are example protocols for a cytotoxicity assay and an enzyme inhibition assay, designed with reproducibility in mind.
Protocol 1: Reproducible MTT Cytotoxicity Assay
This protocol is designed to assess the cytotoxicity of mercapto-imidazole compounds against a cancer cell line (e.g., A549).[14]
Materials:
-
Authenticated A549 cells (low passage)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mercapto-imidazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase A549 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the mercapto-imidazole compound in complete medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Reproducible Tyrosinase Inhibition Assay
This protocol is designed to evaluate the inhibitory effect of mercapto-imidazole compounds on mushroom tyrosinase, a model enzyme for studying melanogenesis.[11]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Mercapto-imidazole compound stock solution (in DMSO)
-
96-well UV-transparent plates
Procedure:
-
Assay Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 100 units/mL).
-
Prepare a solution of L-DOPA in phosphate buffer (e.g., 2 mM).
-
Prepare serial dilutions of the mercapto-imidazole compound in phosphate buffer. The final DMSO concentration should be ≤ 1%.
-
-
Inhibition Assay:
-
In a 96-well plate, add 20 µL of the compound dilutions or vehicle control.
-
Add 140 µL of the L-DOPA solution to each well.
-
Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V0) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Decision-Making Workflow for Assay Selection
Choosing the right assay is a critical step that impacts the reliability and relevance of your findings. The following workflow can guide researchers in selecting the most appropriate assay for their specific needs.
Caption: A workflow for selecting the appropriate biological assay.
Conclusion: A Commitment to Rigor
The reproducibility of biological assays is not an insurmountable challenge but rather a commitment to rigorous experimental design and execution. By understanding the factors that influence variability, implementing standardized and validated protocols, and carefully selecting the most appropriate assays, researchers can generate high-quality, reliable data that will accelerate the development of novel mercapto-imidazole-based therapeutics. The principles and protocols outlined in this guide provide a framework for achieving this critical goal, ultimately fostering greater confidence in preclinical research and enhancing the likelihood of translational success.
References
-
Reporting biological assay screening results for maximum impact. PMC. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
Factors affecting test reproducibility among laboratories. WOAH. [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. [Link]
-
Defining the Process of Assay Development and Validation. InfinixBio. [Link]
-
A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH. [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Addressing Reproducibility Challenges in High-Throughput Photochemistry. JACS Au. [Link]
-
Development & Validation of Cell-based Assays. YouTube. [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. [Link]
-
Quality over quantity: drug discovery automation in 2026. Drug Target Review. [Link]
-
Quality by Design for Preclinical In Vitro Assay Development. PMC. [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic. [Link]
-
A statistical framework for measuring reproducibility and replicability of high-throughput experiments from multiple sources. bioRxiv. [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]
-
Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. NIH. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Statistical Issues in Reproducibility. ETH Zurich. [Link]
-
Assessing the Reproducibility of an Analytical Method. ResearchGate. [Link]
-
Challenges of HTS in early-stage drug discovery. AXXAM. [Link]
-
Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. NIH. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. MDPI. [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Assessing the Reproducibility of an Analytical Method. American Association of Pharmaceutical Scientists. [Link]
-
Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Semantic Scholar. [Link]
-
Essentials in Bioassay Development. BioPharm International. [Link]
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online. [Link]
-
Effect of 1-methyl-2-mercapto-5-(3-pyridyl)-imidazole (KC-6141), an anti-aggregating compound, on experimental thrombosis in rats. PubMed. [Link]
-
ChemInform Abstract: SYNTHESES OF 2‐MERCAPTO‐4‐SUBSTITUTED IMIDAZOLE DERIVATIVES WITH ANTIINFLAMMATORY PROPERTIES. Sci-Hub. [Link]
-
Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. PubMed. [Link]
-
MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Biological Assays: Innovations and Applications. Longdom Publishing. [Link]
-
Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Progress in the Use of Biological Assays During the Development of Biotechnology Products. ResearchGate. [Link]
-
Progress in the use of biological assays during the development of biotechnology products. PubMed. [Link]/)
Sources
- 1. Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. | Semantic Scholar [semanticscholar.org]
- 2. Effect of 1-methyl-2-mercapto-5-(3-pyridyl)-imidazole (KC-6141), an anti-aggregating compound, on experimental thrombosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. dispendix.com [dispendix.com]
- 6. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. marinbio.com [marinbio.com]
- 10. infinixbio.com [infinixbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
For the pioneering researchers and scientists in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-tested procedures for the safe handling of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one. Moving beyond a simple checklist, we delve into the rationale behind each step, ensuring a comprehensive understanding that fosters a culture of safety and precision in your laboratory.
Hazard Assessment: Understanding the Compound
The primary hazards are associated with:
-
Dermal, Ocular, and Respiratory Irritation: Based on a similar compound, expect it to cause skin irritation, serious eye irritation, and potential respiratory irritation.
-
Mercaptan Group Hazards: Mercaptans are known for their strong, unpleasant odors and the potential for inhalation to cause central nervous system effects such as headaches, nausea, and dizziness, as well as respiratory irritation.[1]
-
Heterocyclic Compound Reactivity: The reactivity of the imidazole ring system should be considered, although specific reactivity data for this compound is limited.
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact, which can cause irritation. The outer glove can be removed if contaminated, reducing the risk of secondary exposure. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2][3] For situations where a fume hood is not feasible or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4] |
Operational Workflow: From Receipt to Disposal
The following workflow provides a step-by-step guide for safely managing this compound throughout its lifecycle in your lab.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
